Glycolithocholic acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-CPHZDNHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterated Bile Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated bile acids, which are indispensable tools in metabolomics research, clinical diagnostics, and pharmaceutical development. Their primary application is as internal standards in isotope dilution mass spectrometry for the accurate quantification of endogenous bile acids in biological matrices.[1] This guide details the core synthetic strategies, provides exemplary experimental protocols, and outlines the analytical techniques for the characterization of these isotopically labeled compounds.
Core Principles of Deuterated Bile Acid Synthesis
The introduction of deuterium into the bile acid scaffold is typically achieved through two main strategies:
-
Base-Catalyzed Hydrogen-Deuterium Exchange: This is a common and efficient method for introducing deuterium at positions alpha to a carbonyl group. The process involves the formation of an enolate intermediate in the presence of a deuterated solvent (e.g., D₂O) and a base, leading to the exchange of protons for deuterons.
-
Catalytic Reduction of Unsaturated Precursors: This method involves the reduction of a carbon-carbon double bond in a bile acid precursor using deuterium gas (D₂) in the presence of a metal catalyst (e.g., palladium on carbon). The stereochemistry of the resulting deuterated centers is controlled by the catalyst and reaction conditions.
This guide will focus on a widely applicable strategy that combines these principles: the synthesis of 2,2,4,4-tetradeuterated bile acids via a 3-keto intermediate.
Synthesis of 2,2,4,4-Tetradeuterated Bile Acids
The synthesis of bile acids deuterated at the 2 and 4 positions of the A-ring is a robust method applicable to various common bile acids, including cholic acid, chenodeoxycholic acid, and deoxycholic acid. The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of 2,2,4,4-tetradeuterated bile acids.
Experimental Protocols
The following protocols are exemplary and may require optimization for specific bile acids and scales.
1. Oxidation of the 3-Hydroxyl Group
The selective oxidation of the 3α-hydroxyl group to a ketone is the initial step. Jones oxidation is a classic and effective method for this transformation.
-
Materials:
-
Native bile acid (e.g., cholic acid)
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
-
Procedure:
-
Dissolve the bile acid in a minimal amount of acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Dilute the reaction mixture with water and extract the 3-keto bile acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude 3-keto bile acid can be purified by column chromatography on silica gel.
-
2. Base-Catalyzed Deuterium Exchange
This step introduces the deuterium atoms at the C-2 and C-4 positions. The use of a basic alumina column saturated with deuterated water provides an efficient method for this exchange.[2]
-
Materials:
-
3-Keto bile acid methyl ester (esterification of the carboxylic acid group is recommended to improve solubility and prevent side reactions)
-
Basic alumina
-
Deuterium oxide (D₂O)
-
Anhydrous solvent for elution (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Prepare a chromatography column packed with basic alumina.
-
Inactivate the alumina by passing a small amount of D₂O through the column.
-
Dissolve the 3-keto bile acid methyl ester in a minimal amount of the elution solvent.
-
Load the solution onto the prepared alumina column.
-
Allow the compound to remain on the column for a sufficient time to allow for the enolic exchange to occur (this may require several hours and can be monitored by analyzing small eluted fractions).
-
Elute the deuterated 3-keto bile acid methyl ester from the column with the anhydrous solvent.
-
Evaporate the solvent to obtain the 2,2,4,4-tetradeuterated 3-keto bile acid methyl ester.
-
3. Reduction of the 3-Keto Group
The final step is the stereoselective reduction of the 3-keto group back to the 3α-hydroxyl group. This is typically achieved using a hydride reducing agent.
-
Materials:
-
2,2,4,4-d₄-3-Keto bile acid methyl ester
-
Reducing agent (e.g., sodium borohydride or lithium tri-tert-butoxyaluminum hydride for stereoselectivity)
-
Solvent (e.g., methanol or tetrahydrofuran)
-
-
Procedure:
-
Dissolve the deuterated keto ester in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent in portions.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Carefully quench the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, dry, and evaporate the solvent.
-
The resulting product is a mixture of the 3α- and 3β-hydroxy epimers, which can be separated by chromatography.
-
Finally, the methyl ester is hydrolyzed under basic conditions (e.g., with KOH in methanol/water) to yield the free deuterated bile acid.
-
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel chromatography is used to purify intermediates and to separate the final 3α-hydroxy product from the 3β-epimer.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a C18 reversed-phase column is a powerful technique for obtaining highly pure deuterated bile acids.[3]
-
Recrystallization: Recrystallization from appropriate solvents can be used for final purification.
Characterization:
-
Mass Spectrometry (MS): Mass spectrometry is essential to confirm the mass increase corresponding to the number of incorporated deuterium atoms and to determine the isotopic purity.[4] High-resolution mass spectrometry can provide precise mass measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of the signals corresponding to the protons at the C-2 and C-4 positions confirms successful deuteration.
-
²H NMR: Directly observes the deuterium signals, confirming their presence and location.
-
¹³C NMR: The signals for the deuterated carbons will show a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield.[5][6]
-
Quantitative Data Summary
The following table summarizes typical data obtained during the synthesis of deuterated bile acids. The exact values will vary depending on the specific bile acid and the reaction conditions.
| Step | Product | Typical Yield (%) | Deuterium Incorporation (%) | Analytical Method for Isotopic Purity |
| Oxidation | 3-Keto Bile Acid | 80-95 | N/A | N/A |
| Deuterium Exchange | 2,2,4,4-d₄-3-Keto Bile Acid | 70-90 | >98 | Mass Spectrometry, NMR |
| Reduction & Hydrolysis | 2,2,4,4-d₄-Bile Acid | 60-80 (of desired epimer) | >98 | Mass Spectrometry, NMR |
Other Deuteration Strategies
While the 3-keto pathway is versatile, other methods can be employed for specific labeling patterns:
-
Clemmensen Reduction: The Clemmensen reduction of a keto group in a deuterated solvent (e.g., DCl in D₂O) can be used to introduce deuterium atoms. For instance, deuterated 27-hydroxycholesterol, a precursor for some bile acids, has been synthesized using this method.[7]
-
Catalytic Deuteration of Unsaturated Precursors: The reduction of a double bond in a bile acid precursor with deuterium gas over a catalyst like Pd/C allows for the introduction of two deuterium atoms with specific stereochemistry.
Signaling Pathways and Logical Relationships
The synthesis of deuterated bile acids is a multi-step process with clear logical dependencies. The following diagram illustrates the relationship between the key stages.
Figure 2: Logical flow of the synthesis and validation of deuterated bile acids.
This technical guide provides a foundational understanding of the synthesis of deuterated bile acids. Researchers should consult the primary literature for more specific and detailed procedures tailored to their particular needs. The careful execution of these synthetic and analytical methods will yield high-quality deuterated standards essential for advancing our understanding of bile acid metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid preparation of tritium-labeled bile acids by enolic exchange on basic alumina containing tritiated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycolithocholic Acid: A Technical Guide to its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolithocholic acid (GLCA) is a secondary bile acid that is increasingly recognized for its significant role as a signaling molecule in various metabolic pathways. Formed in the liver through the conjugation of lithocholic acid (LCA) with glycine, GLCA is a key player in the intricate communication network between the gut microbiome and host metabolism.[1] Lithocholic acid itself is produced in the intestine by bacterial 7α-dehydroxylation of the primary bile acid chenodeoxycholic acid (CDCA).[2] As our understanding of the metabolic functions of bile acids expands beyond their classical role in digestion, molecules like GLCA are emerging as potential therapeutic targets for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
This technical guide provides an in-depth overview of the biological role of glycolithocholic acid in metabolic pathways, focusing on its synthesis, signaling mechanisms, and impact on glucose, lipid, and energy homeostasis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Metabolic and Signaling Pathways of Glycolithocholic Acid
The metabolic journey of glycolithocholic acid begins with the synthesis of primary bile acids from cholesterol in the liver. These primary bile acids are then metabolized by the gut microbiota into secondary bile acids like lithocholic acid, which is subsequently absorbed and conjugated with glycine in the liver to form GLCA.
Glycolithocholic acid exerts its effects on metabolic pathways primarily through its interaction with specific bile acid receptors, most notably the G-protein coupled receptor TGR5, for which its parent compound, lithocholic acid, is a potent agonist.[3] Additionally, GLCA is suggested to act as an antagonist of the farnesoid X receptor (FXR).[4][5][6][7][8]
TGR5 Agonism and its Metabolic Consequences
Activation of TGR5 by GLCA in enteroendocrine L-cells is a key mechanism for stimulating the secretion of glucagon-like peptide-1 (GLP-1).[9] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying. The TGR5 signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac).[10][11]
FXR Antagonism and its Metabolic Implications
The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While some bile acids are potent FXR agonists, certain glycine-conjugated bile acids have been identified as FXR antagonists.[4][5][7][8] By antagonizing FXR in the intestine, GLCA may contribute to the regulation of genes involved in gluconeogenesis and lipogenesis. For instance, FXR activation typically suppresses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[12][13][14] Therefore, antagonism of FXR by GLCA could potentially modulate hepatic glucose production.
Furthermore, FXR is involved in the regulation of lipogenesis through its influence on sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[1][15] Antagonism of intestinal FXR by compounds like GLCA has been linked to improvements in metabolic parameters in preclinical models.[7]
Quantitative Data on the Metabolic Effects of Glycolithocholic Acid and Related Compounds
The following tables summarize available quantitative data on the potency of GLCA and related bile acids on their primary receptors, as well as their effects on key metabolic processes. It is important to note that specific quantitative data for GLCA is limited, and in such cases, data for its parent compound, lithocholic acid (LCA), or other structurally similar bile acids are provided as a reference.
Table 1: Receptor Interaction Potency of Glycolithocholic Acid and Related Bile Acids
| Compound | Receptor | Assay Type | Potency (EC50/IC50) | Reference |
| Lithocholic Acid (LCA) | TGR5 | cAMP Production | EC50: 0.53 µM | [3] |
| Glycoursodeoxycholic acid (GUDCA) | FXR | TR-FRET Coactivator Assay | IC50: 77.2 µM | [4][7][8] |
| Glycine-β-muricholic acid (Gly-MCA) | FXR | Not Specified | Potent inhibitor | [6] |
| Tauro-β-muricholic acid (T-β-MCA) | FXR | Not Specified | IC50: 40 µM | [4] |
Table 2: Quantitative Effects of Bile Acids on GLP-1 Secretion
| Bile Acid | Cell Line | Concentration | Fold Increase in GLP-1 Secretion | Reference |
| Lithocholic Acid (LCA) | STC-1 | 100 µM | ~3.3-fold | [9] |
| Taurolithocholic Acid (TLCA) | Primary colonic cultures | Not specified | 1.8-fold | [16] |
| Deoxycholic Acid (DCA) | Primary colonic cultures | Not specified | 2.4-fold | [16] |
Table 3: Effects of Bile Acid Receptor Modulation on Gene Expression in Metabolic Pathways
| Gene | Pathway | Modulator | Effect | Reference |
| PEPCK | Gluconeogenesis | FXR Agonist (CDCA) | Repression | [12] |
| G6Pase | Gluconeogenesis | FXR Agonist (CDCA) | Repression | [12] |
| SREBP-1c | Lipogenesis | Insulin (via SREBP-1c) | Induction | [1] |
| FAS | Lipogenesis | SREBP-1c overexpression | 3.42-fold increase in mRNA | [17] |
| ACCα | Lipogenesis | SREBP-1c overexpression | 1.55-fold increase in mRNA | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the biological roles of glycolithocholic acid. The following sections provide step-by-step protocols for key experiments.
Quantification of Glycolithocholic Acid by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of GLCA in biological matrices such as serum and liver tissue.
1. Sample Preparation (Serum/Plasma):
- To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d4-GLCA).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 column (or equivalent).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 30% to 98% B over several minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.
- MRM Transition for GLCA: Monitor the transition of the precursor ion (m/z 432.3) to a characteristic product ion (e.g., m/z 74.0).
TGR5 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonistic activity of GLCA on the TGR5 receptor by measuring intracellular cAMP levels.
1. Cell Culture and Transfection:
- Culture HEK293 cells or a similar cell line in DMEM supplemented with 10% FBS.
- Transiently transfect the cells with a TGR5 expression vector and a cAMP response element (CRE)-luciferase reporter vector.
2. Assay Procedure:
- Seed the transfected cells into a 96-well plate.
- After 24 hours, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
- Add varying concentrations of GLCA or a known TGR5 agonist (e.g., LCA) to the wells.
- Incubate for a defined period (e.g., 4-6 hours).
- Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).[10][11]
FXR Antagonist Assay (Reporter Gene Assay)
This protocol outlines a method to assess the antagonistic activity of GLCA against the FXR receptor.
1. Cell Culture and Transfection:
- Culture HepG2 cells or a similar liver cell line in a suitable medium.
- Co-transfect the cells with an FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing an FXR response element (FXRE).
2. Assay Procedure:
- Seed the transfected cells into a 96-well plate.
- After 24 hours, treat the cells with a known FXR agonist (e.g., chenodeoxycholic acid, CDCA) in the presence or absence of varying concentrations of GLCA.
- Incubate for 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of GLCA indicates FXR antagonism.
In Vitro GLP-1 Secretion Assay
This protocol details a method to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line in response to GLCA.[9]
1. Cell Culture:
- Culture STC-1 cells in DMEM with high glucose, supplemented with 10% FBS.
- Seed the cells into a 24-well plate and grow to confluence.
2. Secretion Assay:
- Wash the cells twice with a buffer (e.g., Krebs-Ringer bicarbonate buffer).
- Pre-incubate the cells in the buffer for 1 hour at 37°C.
- Replace the buffer with fresh buffer containing different concentrations of GLCA.
- Incubate for 2 hours at 37°C.
- Collect the supernatant and measure the concentration of total GLP-1 using a commercially available ELISA kit.
In Vivo Assessment of Metabolic Effects in a Mouse Model
This protocol provides a framework for studying the in vivo effects of GLCA on metabolic parameters in a diet-induced obesity mouse model.
1. Animal Model and Treatment:
- Use male C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
- After an acclimatization period, randomly assign mice to a vehicle control group and a GLCA treatment group.
- Administer GLCA (e.g., 10-50 mg/kg body weight) or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).[2][18][19][20][21]
2. Metabolic Phenotyping:
- Body Weight and Food Intake: Monitor weekly.
- Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the treatment period to assess glucose homeostasis.
- Plasma Analysis: At the end of the study, collect blood to measure plasma levels of glucose, insulin, GLP-1, triglycerides, and cholesterol.
3. Tissue Analysis:
- Harvest liver, adipose tissue, and intestine.
- Analyze gene expression of key metabolic markers (e.g., PEPCK, G6Pase, SREBP-1c, FAS) by qPCR.
- Perform histological analysis of the liver to assess steatosis.
Conclusion
Glycolithocholic acid is a multifaceted signaling molecule with significant implications for metabolic regulation. Its dual activity as a potential TGR5 agonist and FXR antagonist positions it as an intriguing candidate for further investigation in the context of metabolic diseases. The ability of GLCA to stimulate GLP-1 secretion and potentially modulate hepatic glucose and lipid metabolism highlights its therapeutic potential.
The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve deeper into the metabolic roles of GLCA. Further studies are warranted to elucidate the precise molecular mechanisms of GLCA action and to validate its therapeutic efficacy in preclinical models of metabolic disease. A thorough understanding of the biological functions of glycolithocholic acid will undoubtedly pave the way for the development of novel therapeutic strategies targeting bile acid signaling pathways.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 7. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of SREBPs in Liver Diseases: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SREBP1c-ACCα/FAS and SREBP1c-FABP3 axially regulate intracellular lipid synthesis and transport in HepG2 [swxzz.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
Glycolithocholic acid-d4 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Glycolithocholic acid-d4, a deuterated internal standard crucial for the accurate quantification of endogenous Glycolithocholic acid. This document outlines its chemical properties, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and its role within key metabolic signaling pathways.
Core Compound Data
This compound is the deuterium-labeled form of Glycolithocholic acid, a secondary bile acid formed in the intestine by bacterial metabolism of primary bile acids. Its primary application in a research setting is as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.
| Property | Value | Source |
| CAS Number | 2044276-16-4 | Multiple suppliers |
| Molecular Formula | C₂₆H₃₉D₄NO₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 437.7 g/mol | --INVALID-LINK-- |
| Synonyms | GLCA-d4, Lithocholylglycine-d4 | --INVALID-LINK-- |
| Purity | Typically ≥95% to ≥99% deuterated forms | --INVALID-LINK-- |
| Formulation | Solid or solution in methanol | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform and methanol (may require heating) | --INVALID-LINK-- |
Experimental Protocols
The accurate quantification of Glycolithocholic acid in biological samples such as serum, plasma, and feces is critical for studying its role in metabolic diseases. Below are representative LC-MS/MS methodologies where this compound serves as an internal standard.
Sample Preparation: Protein Precipitation for Serum/Plasma
-
Aliquoting : Transfer 50 µL of serum or plasma to a microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of this compound in a methanolic solution to the sample.
-
Protein Precipitation : Add 800 µL of ice-cold acetonitrile to the sample.
-
Vortexing and Centrifugation : Vortex the mixture thoroughly for 1 minute, followed by centrifugation at approximately 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Drying : Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 60°C).
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 35% methanol in water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase column, such as a C18, is commonly used for the separation of bile acids.
-
Mobile Phase : A gradient elution is typically employed using two mobile phases.
-
Mobile Phase A : Water with an additive like 0.1% formic acid or ammonium acetate.
-
Mobile Phase B : An organic solvent mixture such as acetonitrile/methanol or acetonitrile/isopropanol, often with the same additive as Mobile Phase A.
-
-
Gradient Elution : The gradient is optimized to achieve separation of various bile acid isomers.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is typically used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.
-
Detection : Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Glycolithocholic acid and the this compound internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycolithocholic acid | 432.3 | 74.0 |
| This compound | 436.3 | 74.0 |
Signaling Pathways
Glycolithocholic acid, as a secondary bile acid, is an important signaling molecule that modulates metabolic pathways primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[1] These receptors are key regulators of glucose, lipid, and energy metabolism.[2][3][4][5]
Farnesoid X Receptor (FXR) Signaling
FXR is highly expressed in the liver and intestine and plays a central role in bile acid homeostasis.[6] The potency of bile acids in activating FXR generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[1] While LCA is a relatively weak FXR agonist, its glycine conjugate, Glycolithocholic acid, also participates in this signaling. Activation of intestinal FXR by bile acids can influence the secretion of gastrointestinal hormones.[5]
Caption: FXR Signaling Pathway Activation by Bile Acids.
Takeda G-Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5 is a membrane receptor that is activated by bile acids, with lithocholic acid and its conjugated derivatives being potent agonists.[1][7] TGR5 is expressed in various tissues, including enteroendocrine cells, and its activation leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and improves glucose tolerance.[2][6]
Caption: TGR5 Signaling Pathway and GLP-1 Secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of bile acids in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of bile acids in regulating glucose and lipid metabolism [jstage.jst.go.jp]
- 7. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterated Internal Standards for Quantitative Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of quantitative metabolomics, the pursuit of accuracy and precision is paramount for generating robust and reliable data. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry-based metabolomics. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative analysis, with deuterium-labeled compounds being a popular choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for various potential sources of error.[2]
Core Principles and Advantages of Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated standard is spiked into a sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically almost identical to the endogenous analyte, it will experience similar variations during sample extraction, storage, and analysis.[2] By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, variations such as matrix effects, ionization suppression or enhancement, and inconsistencies in sample volume or recovery can be effectively normalized.[4]
Key Advantages:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[4] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[5]
-
Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument response, deuterated standards significantly improve the precision and accuracy of quantification. For instance, an assay for the immunosuppressant sirolimus showed a drop in the coefficient of variation (CV) from 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[1]
-
Enhanced Reproducibility: The use of deuterated internal standards enhances the reproducibility of results between different analytical runs and even between different laboratories.[6]
-
Cost-Effectiveness: Compared to other stable isotope labels like ¹³C and ¹⁵N, deuterium labeling is often more economical and synthetically accessible.[7][8]
Comparative Analysis of Internal Standards
While deuterated standards offer significant advantages, it is crucial to understand their characteristics in comparison to other types of internal standards.
Table 1: Comparison of Different Types of Internal Standards
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (²H) Standards | Cost-effective, readily available, closely mimics analyte behavior.[1][7] | Potential for chromatographic separation from the analyte (isotope effect), risk of H/D back-exchange.[7][9] |
| ¹³C and ¹⁵N Standards | Co-elute perfectly with the analyte, no isotopic instability.[7][10] | More expensive and synthetically challenging to produce.[7] |
| Structural Analogues | Can be used when a SIL-IS is unavailable. | Different physicochemical properties can lead to varied extraction recovery and ionization response, not ideal for correcting matrix effects.[4] |
Table 2: Quantitative Performance Metrics of Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Key Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elute earlier) due to the kinetic isotope effect.[9][11] | Co-elute perfectly with the native analyte.[11] | Chromatographic separation can lead to differential matrix effects and impact quantification accuracy.[9] |
| Accuracy | High, but can be compromised by isotopic instability or incomplete co-elution.[7] | Generally considered the most accurate due to identical behavior to the analyte.[10] | The position of the deuterium label is critical to avoid back-exchange. |
| Precision (CV%) | Significantly improves precision over methods without internal standards.[1] | Offers the highest level of precision. | Both provide substantial improvements in reducing analytical variability. |
| Cost | More affordable and widely available.[7] | Higher cost of synthesis and materials.[7] | Budget and availability are practical considerations in study design. |
Detailed Experimental Protocols
The following are example protocols for the preparation of common biological matrices for quantitative metabolomics using deuterated internal standards.
Plasma/Serum Sample Preparation
This protocol is designed for the extraction of a broad range of metabolites from plasma or serum.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 100 µL of the plasma/serum sample. Add a specific volume (e.g., 10 µL) of the deuterated internal standard mixture in a solvent compatible with the extraction solvent.
-
Protein Precipitation & Metabolite Extraction:
-
Add 400 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the sample.
-
Vortex thoroughly for 30 seconds to ensure complete protein precipitation.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water).
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Urine Sample Preparation
Urine samples are typically less complex than plasma but still benefit from a standardized preparation protocol.
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any sediment.[12]
-
Dilution and Internal Standard Spiking:
-
In a new tube, dilute the urine supernatant with water (e.g., a 1:4 dilution of urine to water) to reduce matrix effects.
-
Add a specific volume of the deuterated internal standard mixture to the diluted urine.
-
-
Protein Precipitation (if necessary): For urine with high protein content, a precipitation step with an organic solvent like methanol or acetonitrile can be included, followed by centrifugation.[12] For most human urine samples, this is not required.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any remaining particulates.
-
Transfer: Transfer the filtered sample to an autosampler vial for LC-MS analysis.
Tissue Sample Preparation
This protocol involves the homogenization and extraction of metabolites from tissue samples.
-
Tissue Weighing and Freezing: Weigh the frozen tissue sample (~50-100 mg is preferred).[8] Keep the tissue frozen on dry ice or in liquid nitrogen to quench metabolic activity.[8]
-
Homogenization:
-
Initial Extraction and Centrifugation:
-
Repeated Extraction: Repeat the homogenization and centrifugation steps two more times, combining the supernatants.[8]
-
Phase Separation (for polar and non-polar metabolites):
-
Drying and Reconstitution:
-
Final Centrifugation and Transfer: Centrifuge the reconstituted sample to remove any particulates and transfer the clear supernatant to an autosampler vial.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a quantitative metabolomics study using deuterated internal standards.
Caption: General workflow for quantitative metabolomics using deuterated internal standards.
Signaling Pathway Example: Tryptophan Metabolism
Quantitative metabolomics using deuterated standards is a powerful tool for studying metabolic pathways implicated in various diseases. The tryptophan metabolism pathway is one such example.
Caption: Simplified diagram of the Tryptophan metabolism pathway.
Signaling Pathway Example: Glycolysis
Another central metabolic pathway frequently investigated is glycolysis, the process of converting glucose into pyruvate.
Caption: Key steps in the Glycolysis pathway.
Conclusion
Deuterated internal standards are an indispensable tool in quantitative metabolomics, providing a robust means to correct for analytical variability and ensure high-quality data. While considerations such as potential isotopic effects and the stability of the deuterium label are important, careful method development and validation can mitigate these challenges. The cost-effectiveness and broad availability of deuterated standards make them a cornerstone of modern metabolomics research, enabling accurate and reproducible quantification of metabolites in complex biological systems. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the successful implementation of deuterated internal standards in their quantitative metabolomics workflows.
References
- 1. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Decoding Glycolysis and Metabolic Interactions - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. southalabama.edu [southalabama.edu]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
A Deep Dive into Glycolithocholic Acid Metabolism by the Gut Microbiota: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of glycolithocholic acid (GLCA) metabolism by the gut microbiota. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge and methodologies to investigate this critical area of host-microbiome interaction. This document delves into the enzymatic processes, signaling pathways, and experimental protocols central to understanding the physiological and pathophysiological significance of GLCA.
Introduction to Glycolithocholic Acid Metabolism
Glycolithocholic acid (GLCA) is a glycine-conjugated form of the secondary bile acid, lithocholic acid (LCA). Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and conjugated with either glycine or taurine to enhance their solubility and facilitate their role in lipid digestion.[1][2][3] Upon secretion into the intestine, these conjugated primary bile acids are subject to extensive metabolism by the resident gut microbiota.[2][4] The initial and rate-limiting step in this transformation is the deconjugation of the amino acid moiety, a reaction catalyzed by bacterial bile salt hydrolases (BSHs).[5][6][7] Subsequent to deconjugation, chenodeoxycholic acid (CDCA) can be converted to the secondary bile acid lithocholic acid (LCA) through 7α-dehydroxylation, a process carried out by specific gut bacteria, primarily from the Clostridium and Eubacterium genera.[8][9] LCA can then be reconjugated in the liver to form GLCA and taurolithocholic acid (TLCA).[10] While LCA itself is known for its potential toxicity and has been implicated in conditions like cholestasis and colorectal cancer, its conjugated form, GLCA, exhibits distinct signaling properties and physiological effects.[11][12] The balance between these bile acid species, heavily influenced by the composition and metabolic activity of the gut microbiota, plays a pivotal role in maintaining gut homeostasis and influencing host health and disease.[13][14]
The Central Role of Gut Microbiota in GLCA Metabolism
The transformation of primary bile acids into secondary bile acids like LCA, and by extension its conjugated form GLCA, is an exclusive function of the gut microbiota. This microbial enzymatic activity significantly expands the diversity of the bile acid pool, generating signaling molecules that were not produced by the host.
Key Enzymatic Steps and Microbial Players
The metabolic pathway from conjugated primary bile acids to GLCA involves two critical microbial enzymatic reactions:
-
Deconjugation by Bile Salt Hydrolases (BSHs): This is the gateway reaction for all subsequent bacterial modifications of bile acids.[5][7] BSHs are widespread among gut commensal bacteria, including species of Bacteroides, Lactobacillus, Bifidobacterium, Clostridium, and Enterococcus.[3][14] These enzymes hydrolyze the amide bond linking the bile acid steroid core to its glycine or taurine conjugate.[6] The efficiency of deconjugation can vary between different bacterial species and with respect to the specific conjugated bile acid. For instance, GLCA and TLCA are reported to be effectively deconjugated by all BSH-containing Bacteroidetes species tested.[5]
-
7α-dehydroxylation: Following deconjugation of GCDCA to CDCA, specific anaerobic bacteria, predominantly from the Clostridium genus, catalyze the removal of the 7α-hydroxyl group to form LCA.[8][15][16] This is a multi-step reductive pathway encoded by the bile acid-inducible (bai) gene cluster.[3][4]
The abundance and activity of these bacteria are therefore critical determinants of the levels of LCA and subsequently GLCA in the gut. Dysbiosis, or an imbalance in the gut microbial community, as seen in conditions like inflammatory bowel disease (IBD), can lead to altered bile acid profiles, often characterized by a decrease in secondary bile acids like LCA and its derivatives.[13]
Signaling Pathways Modulated by GLCA and its Precursors
LCA and its conjugated forms, including GLCA, are not merely metabolic byproducts but potent signaling molecules that interact with several host nuclear and cell surface receptors. These interactions trigger downstream signaling cascades that regulate a wide array of physiological processes, from inflammation and immunity to metabolic homeostasis.
Takeda G-protein coupled Receptor 5 (TGR5)
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is potently activated by secondary bile acids.[17] Lithocholic acid is one of the most potent natural agonists for TGR5.[18] While taurine conjugation tends to increase potency, glycine conjugation, as in GLCA, has a more variable effect but is still a recognized agonist.[18] TGR5 activation is generally coupled to the Gsα subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[17][19] This signaling pathway has been implicated in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), regulation of energy expenditure, and modulation of inflammatory responses in macrophages.[17][18][20]
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism.[21][22] While primary bile acids like CDCA are potent FXR agonists, the secondary bile acid LCA is considered an FXR antagonist.[11] This antagonistic activity of LCA can lead to the downregulation of key genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP), potentially contributing to cholestasis.[11] The interplay between FXR agonists (primary bile acids) and antagonists (LCA) derived from microbial metabolism is a critical factor in regulating bile acid signaling.
Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR)
LCA and its derivatives can also activate other nuclear receptors, including the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[1][10] Activation of VDR by LCA has been shown to have anti-inflammatory effects and may play a role in maintaining intestinal barrier function.[8] PXR activation by LCA can influence the expression of genes involved in detoxification and metabolism.[8]
Data Presentation: Quantitative Insights into GLCA Metabolism
The following tables summarize key quantitative data related to GLCA and its metabolic precursors, providing a comparative overview for researchers.
| Bile Acid | Receptor | EC50/IC50 (µM) | Cell Type/Assay | Reference |
| Glycolithocholic acid (GLCA) | TGR5 | 0.54 | CHO-K1 cells | |
| Lithocholic acid (LCA) | TGR5 | 0.58 | CHO-K1 cells | |
| Taurolithocholic acid (TLCA) | TGR5 | 0.29 | CHO-K1 cells | |
| Lithocholic acid (LCA) | FXR (antagonist) | IC50 ≈ 1 | In vitro co-activator association assay | [11] |
Table 1: Receptor Activation and Inhibition by Lithocholic Acid Species. This table presents the half-maximal effective concentration (EC50) for TGR5 activation and the half-maximal inhibitory concentration (IC50) for FXR antagonism by LCA and its conjugated forms.
| Bacterial Species | Substrate | % Deconjugation | Time (h) | Reference |
| Bacteroidetes (various species) | GLCA | >90 | Not specified | [5] |
| Bacteroidetes (various species) | TLCA | >90 | Not specified | [5] |
| Lactobacillus plantarum DGIA1 | Glycodeoxycholic acid | 100 | Not specified | [23] |
| Lactobacillus plantarum DGIA1 | Taurodeoxycholic acid | 92 | Not specified | [23] |
Table 2: Bile Salt Hydrolase (BSH) Activity of Gut Bacteria. This table highlights the efficiency of deconjugation of various conjugated bile acids by different gut microbial species.
Experimental Protocols for Studying GLCA Metabolism
Investigating the intricate relationship between the gut microbiota and GLCA metabolism requires robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.
In Vitro Bile Salt Hydrolase (BSH) Activity Assay
This protocol is used to determine the ability of a bacterial strain to deconjugate bile acids.
1. Plate-Based Qualitative Assay:
-
Principle: Based on the precipitation of deconjugated bile acids at low pH.
-
Media: Prepare MRS agar plates supplemented with 0.5% (w/v) of a specific conjugated bile acid (e.g., glycodeoxycholic acid).
-
Inoculation: Streak the bacterial strain of interest onto the agar surface.
-
Incubation: Incubate anaerobically at 37°C for 48-72 hours.
-
Observation: A positive BSH activity is indicated by the formation of a precipitate or halo around the bacterial colonies.[6][24]
2. Quantitative Analysis using HPLC or UPLC-MS:
-
Culture Preparation: Grow the bacterial strain in a suitable broth medium (e.g., MRS broth) to a specific optical density.
-
Incubation with Substrate: Add a known concentration of the conjugated bile acid (e.g., GLCA) to the bacterial culture or cell lysate.
-
Time-Course Sampling: Collect aliquots at different time points (e.g., 0, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction (e.g., by adding methanol) and centrifuge to remove bacterial cells.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to quantify the remaining conjugated bile acid and the formed deconjugated bile acid.[5]
-
Calculation: Determine the percentage of deconjugation over time.
In Vivo Murine Models of Altered Bile Acid Metabolism
Animal models are indispensable for studying the physiological effects of altered GLCA metabolism.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
-
Objective: To investigate the role of GLCA and its microbial producers in the context of intestinal inflammation.
-
Procedure: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days to induce acute colitis.
-
Intervention: Mice can be treated with antibiotics to deplete the gut microbiota, or gavaged with specific bacterial strains or purified bile acids (like LCA) to assess their impact on disease severity.[25]
-
Endpoints: Monitor body weight, stool consistency, and rectal bleeding. At the end of the experiment, collect colon tissue for histological analysis (H&E staining), and gene expression analysis (qPCR) of inflammatory markers. Fecal and cecal contents can be collected for bile acid profiling using UPLC-MS and microbiome analysis via 16S rRNA gene sequencing.[25]
2. High-Fat Diet (HFD)-Induced Metabolic Syndrome Model:
-
Objective: To study the influence of diet-induced changes in the gut microbiota on GLCA metabolism and its consequences for metabolic health.
-
Procedure: Feed mice a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
Analysis: Monitor metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity. Analyze changes in the gut microbiome composition and the fecal and serum bile acid profiles, including GLCA.
Cell-Based Reporter Assays for Receptor Activation
These assays are used to determine the ability of GLCA or its precursors to activate specific host receptors.
-
Principle: Utilize a host cell line (e.g., HEK293T or HepG2) that is co-transfected with two plasmids: one expressing the receptor of interest (e.g., TGR5 or FXR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound (e.g., GLCA, LCA).
-
Include positive and negative controls (e.g., a known agonist and vehicle).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways, as well as a typical experimental workflow.
Caption: Metabolic pathway of Glycolithocholic Acid (GLCA) formation.
References
- 1. longdom.org [longdom.org]
- 2. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells [mdpi.com]
- 3. Physiological Role of Bile Acids Modified by the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A gut-restricted lithocholic acid analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Secondary Bile Acids and Tumorigenesis in Colorectal Cancer [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease [frontiersin.org]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. A metabolic pathway for bile acid dehydroxylation by the gut microbiome. [vivo.weill.cornell.edu]
- 17. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Gut bacteria Prevotellaceae related lithocholic acid metabolism promotes colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Glycolithocholic acid-d4.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of Glycolithocholic acid-d4. This deuterated analog of Glycolithocholic acid serves as an essential internal standard for the accurate quantification of its endogenous counterpart in various biological matrices.
Core Physical and Chemical Properties
This compound is a glycine-conjugated form of the secondary bile acid, lithocholic acid, with four deuterium atoms incorporated into its structure. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses.[1][2][3][4][5]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]-glycine | [2] |
| Synonyms | GLCA-d4, Lithocholylglycine-d4 | [2][4] |
| CAS Number | 2044276-16-4 | [2][4][6] |
| Molecular Formula | C₂₆H₃₉D₄NO₄ | [2][4][6] |
| Formula Weight | 437.65 g/mol | [6][7][8] |
| Appearance | White solid | [6] |
| Purity | ≥95% to >99% deuterated forms (d₁-d₄) | [4][5] |
| Storage | Store at -20°C. Protect from light. | [7] |
| Stability | ≥ 4 years (when stored properly) | [2] |
Table 2: Solubility Profile of Glycolithocholic Acid and its Deuterated Analog
| Solvent | Solubility of this compound | Solubility of Glycolithocholic acid (non-deuterated) | Source(s) |
| Chloroform | Slightly soluble (with heating) | --- | [2][4] |
| Methanol | Slightly soluble (with heating) | --- | [2][4] |
| Dimethylformamide (DMF) | --- | ~30 mg/mL | [9] |
| Dimethyl sulfoxide (DMSO) | --- | ~20 mg/mL | [9] |
| Ethanol | --- | ~20 mg/mL | [9] |
| DMF:PBS (pH 7.2) (1:1) | --- | ~0.5 mg/mL | [9] |
Spectroscopic Data
While detailed spectra for this compound are not widely published, data from related compounds can provide insights into its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of bile acids are complex but have been extensively studied. A comprehensive assignment of signals for various bile acid conjugates in aqueous media has been reported, which can serve as a reference for interpreting the spectra of this compound.[10][11] The presence of deuterium atoms at the 2 and 4 positions of the cholanoyl skeleton would lead to the absence of corresponding proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively, providing a clear marker of deuteration.
Mass Spectrometry (MS): this compound is specifically designed for use in mass spectrometry.[5] In negative ion mode electrospray ionization (ESI), glycine-conjugated bile acids typically exhibit a characteristic fragmentation pattern, with a prominent product ion at m/z 74.02, corresponding to the deprotonated glycine moiety.[12] The parent ion of this compound would be observed at a mass-to-charge ratio corresponding to its molecular weight minus a proton ([M-H]⁻).
Experimental Protocols
Glycolithochocholic acid-d4 is primarily used as an internal standard for the quantification of endogenous Glycolithocholic acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Bile Acids in Serum
This protocol is adapted from established methods for bile acid analysis.[13][14][15]
1. Sample Preparation:
-
To 20 µL of serum, add 80 µL of an ice-cold methanolic solution containing the internal standard, this compound (e.g., at 10 µM).[13]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to precipitate proteins.[13]
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm).[13]
-
Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[13]
-
Mobile Phase B: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol.[13]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over approximately 20 minutes.[13]
-
Flow Rate: 0.3-0.5 mL/min.[13]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[14]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glycolithocholic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values to be optimized based on the instrument).
-
Synthesis of Deuterated Glycolithocholic Acid
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, the general approach would involve the chemical synthesis of the lithocholic acid backbone followed by conjugation with deuterated glycine. The introduction of deuterium atoms at positions 2 and 4 can be achieved through various organic synthesis techniques, potentially involving the use of deuterated reagents or exchange reactions under specific conditions.[16]
Biological Significance and Signaling Pathways
Glycolithocholic acid is a secondary bile acid formed in the intestine by the action of gut microbiota on the primary bile acid, chenodeoxycholic acid, followed by conjugation with glycine in the liver. Bile acids are now recognized as important signaling molecules that regulate various metabolic processes through the activation of nuclear and membrane receptors.[1][17][18][19][20]
Farnesoid X Receptor (FXR) Signaling
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis.[20] While chenodeoxycholic acid is the most potent endogenous FXR ligand, other bile acids, including lithocholic acid and its conjugates, can also modulate its activity.[21] Activation of FXR in the liver and intestine regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.[22][23][24]
Caption: FXR Signaling Pathway Activation by Glycolithocholic Acid.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1) is a cell surface receptor that is activated by various bile acids, with lithocholic acid and its conjugates being potent agonists.[25][26][27][28] TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades involved in energy expenditure, glucose homeostasis, and inflammation.[25][27][28]
Caption: TGR5 Signaling Pathway Activation by Glycolithocholic Acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Glycolithocholic acid in biological samples using this compound as an internal standard.
Caption: Workflow for Quantification of Glycolithocholic Acid.
References
- 1. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2044276-16-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. esschemco.com [esschemco.com]
- 7. Glycolithocholic acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9556-0.01 [isotope.com]
- 8. Glycolithocholic-2,2,4,4-d4 Acid | C26H43NO4 | CID 156588961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Nuclear bile acid signaling through the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 22. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Glycolithocholic Acid: A Potential Biomarker in the Shifting Landscape of Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The escalating prevalence of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), alongside the persistent challenges of cholestatic liver diseases and hepatocellular carcinoma (HCC), necessitates the identification of novel, sensitive, and specific biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. Among the diverse family of bile acids, Glycolithocholic acid (GLCA), a secondary bile acid, is emerging as a significant player in the pathophysiology of liver injury. This technical guide provides a comprehensive overview of the current understanding of GLCA as a biomarker for liver disease, detailing its association with various hepatic pathologies, the underlying molecular mechanisms of its cytotoxicity, and standardized methodologies for its quantification and experimental investigation.
Introduction: The Emerging Role of Glycolithocholic Acid in Liver Pathophysiology
Bile acids, traditionally recognized for their role in lipid digestion, are now understood to be complex signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Alterations in bile acid composition and concentration are increasingly implicated in the pathogenesis of various liver diseases. Glycolithocholic acid (GLCA) is a glycine conjugate of the secondary bile acid, lithocholic acid (LCA). LCA is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid, chenodeoxycholic acid (CDCA). Due to its hydrophobic nature, LCA and its conjugates, including GLCA, are considered to be among the more cytotoxic species of bile acids.
The accumulation of hydrophobic bile acids in the liver, a hallmark of cholestasis, can lead to hepatocyte injury, inflammation, and fibrosis. Emerging evidence suggests that elevated levels of specific bile acids, including GLCA, may serve as early indicators of liver dysfunction and disease progression. This guide will delve into the quantitative data supporting GLCA's role as a biomarker, the experimental protocols to study its effects, and the signaling pathways through which it exerts its pathological influence.
Glycolithocholic Acid as a Biomarker: Quantitative Insights
The utility of a biomarker is fundamentally linked to its quantifiable association with a specific disease state. While research into GLCA as a standalone biomarker is still evolving, several studies have begun to shed light on its altered levels in various liver diseases.
Table 1: Serum Glycolithocholic Acid (GLCA) Levels in Liver Diseases
| Liver Disease | Patient Population | GLCA Concentration vs. Healthy Controls | Key Findings & Citations |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Men with NAFLD | Elevated | In men with NAFLD, GLCA levels were found to be elevated compared to their healthy counterparts.[1] |
| Chronic Liver Disease (General) | Patients with chronic liver disease | 0.020 ± 0.048 µmol/L (mean ± SD) | A study on patients with chronic liver disease reported this mean concentration of GLCA, although it was not the most abundant bile acid.[2] |
| Cholestatic Liver Disease | Patients with end-stage chronic cholestatic liver disease | Tendency to be increased (for LCA) | While specific data for GLCA is limited, levels of its precursor, lithocholic acid (LCA), tend to be increased in the liver tissue of patients with chronic cholestasis.[2] |
| Hepatocellular Carcinoma (HCC) | Data on specific GLCA levels in HCC is currently limited. | Not available | Studies on broader bile acid profiles in HCC have shown alterations in various bile acids, but specific quantitative data for GLCA is not yet well-established.[3] |
Note: The available quantitative data for GLCA is still limited and further large-scale clinical studies are required to establish definitive reference ranges and diagnostic cut-off values for different liver diseases.
Experimental Protocols for Investigating Glycolithocholic Acid
To elucidate the precise role of GLCA in liver disease pathogenesis, robust and reproducible experimental models are essential. This section outlines key methodologies for the quantification of GLCA and for studying its effects in vitro and in vivo.
Quantification of Glycolithocholic Acid by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual bile acids in biological matrices.
Table 2: Detailed LC-MS/MS Protocol for Serum GLCA Quantification
| Step | Procedure |
| 1. Sample Preparation | To 50 µL of serum, add 10 µL of an internal standard working solution (containing a stable isotope-labeled GLCA). Precipitate proteins by adding 140 µL of methanol. Vortex and centrifuge to pellet the proteins. The supernatant is used for analysis.[4] |
| 2. Chromatographic Separation | Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm). Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) a mixture of methanol and acetonitrile (2:1 v/v) with 0.1% formic acid.[4] A typical gradient could be: 0-6 min, 50-72% B; 6-14 min, 72-80% B; followed by a wash and re-equilibration.[4] |
| 3. Mass Spectrometry Detection | Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for GLCA should be optimized for the instrument used. |
| 4. Quantification | Generate a calibration curve using known concentrations of GLCA standards. The concentration of GLCA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. |
In Vitro Model: GLCA-Induced Hepatocyte Apoptosis
Primary human hepatocytes or immortalized human hepatocyte cell lines (e.g., HepG2, Huh7) can be used to study the direct cytotoxic effects of GLCA.
Workflow for In Vitro GLCA Treatment and Apoptosis Assessment
Caption: Workflow for assessing GLCA-induced apoptosis in hepatocytes.
Detailed Protocol for TUNEL Assay:
-
Cell Fixation: After GLCA treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining and Imaging: Wash the cells with PBS. Counterstain the nuclei with a DNA-binding dye such as DAPI. Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
In Vivo Model: Bile Acid-Induced Liver Injury
While a specific GLCA-induced liver injury model is not yet widely established, the lithocholic acid (LCA)-induced model of cholestatic liver injury in mice serves as a relevant and informative paradigm.[5]
Workflow for LCA-Induced Liver Injury Model in Mice
Caption: Workflow for LCA-induced cholestatic liver injury in mice.
Note: This protocol can be adapted for GLCA by determining the appropriate dosage and administration route through preliminary dose-response studies.
Signaling Pathways Modulated by Glycolithocholic Acid
The hepatotoxicity of GLCA is mediated through the activation of specific cellular signaling pathways that culminate in apoptosis and inflammation.
Fas-Dependent Apoptosis
Hydrophobic bile acids, including glycochenodeoxycholate (GCDC), a structurally similar bile acid to GLCA, have been shown to induce hepatocyte apoptosis through a Fas-dependent mechanism.[6][7] This pathway involves the ligand-independent activation of the Fas death receptor.
GLCA-Induced Fas-Mediated Apoptosis Pathway
Caption: Proposed Fas-dependent apoptotic pathway induced by GLCA.
Inflammatory Signaling
Bile acids can also trigger inflammatory responses in the liver. Lithocholic acid has been shown to activate Toll-like receptor (TLR) signaling pathways, leading to the production of pro-inflammatory cytokines.[5]
GLCA-Induced Inflammatory Signaling Pathway
References
- 1. Sequential changes in serum levels of individual bile acids in patients with chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic levels of bile acids in end-stage chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids as drivers and biomarkers of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Glycolithocholic Acid in Biological Matrices using Glycolithocholic acid-d4 as an Internal Standard by LC-MS/MS
Introduction
Glycolithocholic acid (GLCA) is a secondary bile acid formed in the gut by microbial modification of primary bile acids. Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules in various metabolic pathways.[1][2][3] Accurate and precise quantification of individual bile acids like GLCA in biological matrices is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as Glycolithocholic acid-d4 (GLCA-d4), is essential for robust and reliable quantification, as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response.[5][6][7][8] This application note provides a detailed protocol for the quantification of GLCA in human plasma or serum using GLCA-d4 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated analog of the analyte (GLCA-d4) is added to the sample at the beginning of the sample preparation process.[6] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[6][8] By measuring the ratio of the signal from the endogenous, non-labeled analyte (GLCA) to the deuterated internal standard (GLCA-d4), variations introduced during the analytical workflow can be normalized, leading to highly accurate and precise quantification.[6]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting bile acids from serum or plasma.
-
Materials:
-
Human serum or plasma samples
-
This compound (GLCA-d4) internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 1000 ng/mL in methanol)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of serum or plasma sample, calibrators, or quality control samples into a 1.5 mL microcentrifuge tube.[9]
-
Add 20 µL of the GLCA-d4 internal standard working solution to each tube.[9]
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean MS vial.[9]
-
Add 200 µL of water to the supernatant in the MS vial and cap it.[9]
-
2. Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving isomeric bile acids.[1][10]
-
Instrumentation:
-
HPLC or UHPLC system
-
-
Parameters:
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[9] or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile/Methanol (ratio may vary, e.g., 2:1 v/v) with 0.1% formic acid[2]
-
Flow Rate: 0.3 - 0.4 mL/min[2]
-
Gradient: A representative gradient is provided in the table below. This should be optimized for the specific system and to ensure separation from other bile acids.
-
3. Mass Spectrometry (MS/MS) Conditions
Bile acids are typically analyzed in negative electrospray ionization mode.
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
-
Parameters:
Data Presentation
Table 1: LC Gradient Program Example
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 28 | 72 |
| 14.0 | 20 | 80 |
| 14.1 | 0 | 100 |
| 15.5 | 0 | 100 |
| 15.6 | 95 | 5 |
| 17.0 | 95 | 5 |
This is an example gradient and should be optimized for the specific application.[2]
Table 2: MRM Transitions for Glycolithocholic Acid and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Glycolithocholic Acid (GLCA) | 432.3 | 74.0 | -35 | Negative |
| This compound (GLCA-d4) | 436.3 | 74.0 | -35 | Negative |
Collision energies are instrument-dependent and require optimization.[12] The product ion at m/z 74.0 corresponds to the glycine moiety.
Mandatory Visualizations
Caption: Experimental workflow for GLCA quantification.
Caption: Role of the internal standard in LC-MS/MS.
References
- 1. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Bile Acids in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are increasingly recognized as crucial signaling molecules that extend their influence far beyond their classical role in digestion. They are integral to the regulation of lipid and glucose metabolism, inflammatory responses, and cellular proliferation. The intricate signaling pathways modulated by BAs, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), have positioned them as significant biomarkers and therapeutic targets for a spectrum of diseases. These include cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. Consequently, the precise and robust quantification of bile acids in serum is paramount for both basic research and clinical drug development.
This document provides a detailed overview of the methodologies for the quantitative analysis of bile acids in serum samples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted, sensitive, and specific technique.
Key Signaling Pathways of Bile Acids
Bile acids exert their systemic effects by activating specific receptors, initiating downstream signaling cascades that regulate gene expression.
Caption: Overview of FXR and TGR5 signaling pathways activated by bile acids.
Experimental Protocol: LC-MS/MS Quantification of Serum Bile Acids
This protocol outlines a standard procedure for the targeted quantification of a panel of bile acids in human serum using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Standards: Certified reference standards for individual bile acids (e.g., CA, CDCA, DCA, LCA, UDCA, GCA, GCDCA, TCA, TCDCA, etc.) and their corresponding stable isotope-labeled internal standards (e.g., d4-GCA, d4-TCDCA).
-
Sample Collection Tubes: Serum separator tubes.
-
Equipment: Centrifuge, vortex mixer, analytical balance, UHPLC system coupled to a triple quadrupole mass spectrometer.
Experimental Workflow
Caption: Workflow for serum bile acid quantification by LC-MS/MS.
Detailed Procedure
3.1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each bile acid standard and internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the bile acid stock solutions to create calibration standards ranging from 1 to 2000 ng/mL. Prepare a working solution of the internal standards.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
3.2. UHPLC-MS/MS Conditions
-
UHPLC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and internal standard must be optimized.
Data Analysis
-
The concentration of each bile acid in the serum samples is determined by constructing a calibration curve.
-
The peak area ratio of the analyte to its corresponding internal standard is plotted against the concentration of the calibration standards.
-
A linear regression analysis is applied to generate the calibration curve, which is then used to calculate the concentration of bile acids in the unknown samples.
Quantitative Data Summary
The following tables provide representative quantitative data for bile acid concentrations in healthy individuals and patients with liver disease, as determined by LC-MS/MS. These values can vary based on the specific cohort, methodology, and fasting state.
Table 1: Representative Serum Bile Acid Concentrations in Healthy Fasting Adults
| Bile Acid Species | Abbreviation | Mean Concentration (µM) | Concentration Range (µM) |
| Cholic Acid | CA | 0.25 | 0.05 - 0.80 |
| Chenodeoxycholic Acid | CDCA | 0.30 | 0.08 - 1.00 |
| Deoxycholic Acid | DCA | 0.20 | 0.04 - 0.70 |
| Lithocholic Acid | LCA | 0.05 | 0.01 - 0.15 |
| Ursodeoxycholic Acid | UDCA | 0.03 | 0.01 - 0.10 |
| Glycocholic Acid | GCA | 0.40 | 0.10 - 1.20 |
| Glycochenodeoxycholic Acid | GCDCA | 0.50 | 0.15 - 1.50 |
| Taurocholic Acid | TCA | 0.15 | 0.03 - 0.50 |
| Taurochenodeoxycholic Acid | TCDCA | 0.20 | 0.05 - 0.60 |
| Total Bile Acids | TBA | < 2.0 | < 10.0 |
Table 2: Illustrative Changes in Serum Bile Acid Profile in Cholestatic Liver Disease
| Bile Acid Species | Abbreviation | Fold Change vs. Healthy (Approx.) | Key Pathophysiological Relevance |
| Cholic Acid | CA | ↑ (10-50x) | Increased synthesis, reflects cholestasis. |
| Chenodeoxycholic Acid | CDCA | ↑ (10-50x) | Increased synthesis, reflects cholestasis. |
| Glycocholic Acid | GCA | ↑↑ (50-200x) | Markedly elevated due to impaired biliary excretion. |
| Glycochenodeoxycholic Acid | GCDCA | ↑↑ (50-200x) | Markedly elevated; a key diagnostic marker. |
| Taurocholic Acid | TCA | ↑↑ (50-200x) | Markedly elevated due to impaired biliary excretion. |
| Taurochenodeoxycholic Acid | TCDCA | ↑↑ (50-200x) | Markedly elevated; a key diagnostic marker. |
| Total Bile Acids | TBA | ↑↑↑ (>20x) | Hallmark of cholestasis. |
| Ratio (Primary/Secondary) | - | Increased | Reduced intestinal conversion of primary to secondary BAs. |
Conclusion
The quantitative analysis of serum bile acids, particularly through the robust and sensitive LC-MS/MS technique, provides invaluable insights for both research and clinical applications. The detailed protocol and reference data presented herein serve as a comprehensive resource for professionals in the field. Accurate measurement of bile acid profiles is critical for understanding their role in pathophysiology and for the development of novel therapeutic interventions targeting bile acid signaling pathways.
Revolutionizing Disease Diagnostics and Drug Development: A Detailed Guide to LC-MS/MS Bile Acid Profiling
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive application note and protocol guide has been released today, detailing a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the profiling of bile acids. This guide is an invaluable resource for researchers, scientists, and drug development professionals investigating the intricate roles of bile acids in health and disease. The methodology described herein provides a powerful tool for biomarker discovery, understanding drug-induced liver injury, and exploring the therapeutic potential of targeting bile acid signaling pathways.
Bile acids, the end products of cholesterol metabolism, are not merely digestive aids but also crucial signaling molecules that regulate lipid, glucose, and energy homeostasis.[1][2][3][4] Their concentrations and composition are increasingly recognized as biomarkers for a variety of conditions, including liver diseases, metabolic syndrome, and gut microbiome dysbiosis.[3][5] LC-MS/MS has emerged as the gold standard for bile acid analysis due to its exceptional sensitivity, specificity, and ability to resolve complex mixtures of structurally similar bile acid species.[5]
This guide provides detailed protocols for sample preparation from various biological matrices, optimized LC separation conditions, and MS/MS parameters for the accurate quantification of a comprehensive panel of bile acids.
I. Application Notes
The accurate profiling of bile acids is critical for advancing our understanding of their physiological and pathological roles. The presented LC-MS/MS method is designed for high-throughput, sensitive, and specific quantification of individual bile acids in complex biological samples.
Challenges in Bile Acid Analysis:
The analysis of bile acids presents several analytical challenges that this method successfully addresses:
-
Structural Diversity: Bile acids exist as a complex mixture of free forms, as well as conjugates with glycine or taurine, and can be sulfated or glucuronidated.[6]
-
Isobaric Interferences: Many bile acids are structural isomers, possessing the same mass and requiring high-resolution chromatographic separation for accurate quantification.[6]
-
Wide Dynamic Range: The concentrations of different bile acids in biological samples can vary significantly, necessitating a method with a broad linear dynamic range.[6]
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of bile acids, impacting accuracy. This method employs strategies to mitigate these effects.[6]
Method Performance Highlights:
The developed method demonstrates excellent performance characteristics suitable for both research and clinical applications.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [5][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 to 5 ng/mL | [5][7] |
| Intra- and Inter-Assay Precision (%CV) | < 10% | [5] |
| Accuracy | 85-115% | [5] |
| Recovery | 92-110% | [5] |
II. Experimental Protocols
A. Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of bile acids from serum and plasma. For more complex matrices or when higher purity is required, solid-phase extraction (SPE) is advised.[9]
1. Protein Precipitation Protocol (for Serum/Plasma):
-
To 200 µL of serum or plasma in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard mixture (containing isotopically labeled bile acids).[7]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube.[7]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol/water).[7][10]
2. Solid-Phase Extraction (SPE) Protocol (for complex matrices): [9]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute the sample and add internal standards.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the bile acids with methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
B. LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition | Reference |
| Column | C18, e.g., Cortecs T3 2.7 µm (2.1 x 30 mm) | [5] |
| Column Temperature | 60 °C | [5] |
| Mobile Phase A | Water with 0.1% formic acid or ammonium formate | [5][10] |
| Mobile Phase B | Acetonitrile or Methanol | [5][10] |
| Flow Rate | 0.4 - 0.6 mL/min | |
| Injection Volume | 10 µL | [5] |
| Gradient | Optimized for separation of isobaric species |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition | Reference |
| Mass Spectrometer | Triple Quadrupole (QQQ) | [7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [7] |
| Key MRM Transitions | ||
| Unconjugated BAs | [M-H]⁻ → [M-H]⁻ (pseudo-MRM) | [7] |
| Glycine-conjugated BAs | [M-H]⁻ → 74 m/z (NH₂CH₂COO⁻) | [7] |
| Taurine-conjugated BAs | [M-H]⁻ → 80 m/z (SO₃⁻) | [7] |
III. Visualizations
A. Experimental Workflow
Caption: LC-MS/MS workflow for bile acid profiling.
B. Bile Acid Signaling Pathway
References
- 1. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 2. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Bile acid analysis [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: Glycolithocholic acid-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Glycolithocholic acid-d4 solutions, primarily for its use as an internal standard in mass spectrometry-based quantification of glycolithocholic acid.
Product Information
This compound is the deuterated form of Glycolithocholic acid, a glycine-conjugated secondary bile acid. Its stable isotope label makes it an ideal internal standard for accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2]
Chemical and Physical Properties
| Property | Value |
| Formal Name | N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine |
| Synonyms | GLCA-d4, Lithocholylglycine-d4 |
| Molecular Formula | C₂₆H₃₉D₄NO₄ |
| Formula Weight | 437.7 g/mol |
| CAS Number | 2044276-16-4 |
| Formulation | Available as a crystalline solid or a pre-made solution in methanol (e.g., 100 µg/mL).[1][3][4] |
| Purity | Typically ≥98% |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical to ensure accuracy and reproducibility in quantitative analyses.
Solubility
| Solvent | Solubility | Notes |
| Methanol | Slightly soluble (heating may be required).[1] | The most common solvent for stock and working solutions. |
| Chloroform | Slightly soluble (heating may be required).[1] | |
| Ethanol | Approx. 20 mg/mL | Data for non-deuterated Glycolithocholic acid, expected to be similar for d4 version.[5] |
| DMSO | Approx. 20 mg/mL | Data for non-deuterated Glycolithocholic acid, expected to be similar for d4 version.[5] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | Data for non-deuterated Glycolithocholic acid, expected to be similar for d4 version.[5] |
| Aqueous Buffers | Sparingly soluble.[5] | For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[5] |
Storage and Stability
| Formulation | Storage Temperature | Stability | Special Instructions |
| Solid | -20°C[1][6][7] | ≥ 4 years[1][6] | Protect from light.[7] |
| Solution in Methanol | -20°C[3] | ≥ 7 years[3] | Provided in a deactivated glass ampule sealed under argon. Aliquot after opening to prevent repeated freeze-thaw cycles and solvent evaporation. |
| Stock Solution in Organic Solvent | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C.[8] | Aliquot into single-use vials to maintain stability. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution from Solid
This protocol describes the preparation of a 1 mg/mL stock solution in methanol.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of methanol (approximately half the final volume) to the flask.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle heating may be applied if necessary.[1]
-
Once dissolved, add methanol to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer the stock solution into amber glass vials for storage.
-
Store the stock solution at -20°C or -80°C.
Protocol for Preparing an Internal Standard (IS) Working Solution
This protocol describes the preparation of a 10 µM internal standard working solution from the 1 mg/mL stock solution. This is a common concentration used in internal standard master solutions for bile acid analysis.[9]
Materials:
-
1 mg/mL this compound stock solution in methanol
-
Methanol (LC-MS grade)
-
Volumetric flask
-
Pipettes
Procedure:
-
Calculate the volume of the stock solution needed. The molecular weight of this compound is 437.7 g/mol .
-
1 mg/mL = 1 g/L
-
Molarity = (1 g/L) / (437.7 g/mol ) = 0.00228 M = 2280 µM
-
-
To prepare a 10 µM working solution, a dilution is required. For example, to make 1 mL of 10 µM solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(2280 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 µM * 1000 µL) / 2280 µM ≈ 4.39 µL
-
-
Pipette 4.39 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Add methanol to the final volume mark.
-
Mix thoroughly. This working solution is now ready to be added to samples for analysis.
Application in Mass Spectrometry
This compound is primarily used as an internal standard for the quantification of endogenous Glycolithocholic acid in biological matrices such as serum, plasma, and liver tissue.[1][3] The stable isotope label ensures that it has nearly identical chemical and physical properties to the endogenous analyte, including extraction recovery and ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[10]
Example LC-MS/MS Parameters for Bile Acid Analysis
The following are example parameters and are not exhaustive. Method optimization is required for specific instrumentation and applications.
-
Chromatographic Separation : Reversed-phase chromatography using a C18 column is common.[11]
-
Mobile Phase Example :
-
Mass Spectrometry :
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Use of this compound as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Glycolithocholic acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9556-C [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Glycolithocholic acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury | MDPI [mdpi.com]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Glycolithocholic acid-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Glycolithocholic acid-d4 (GLCA-d4) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for studies involving bile acid metabolism, drug-induced liver injury, and gut microbiome research where a stable isotope-labeled internal standard is essential for accurate quantification.
Introduction
Glycolithocholic acid (GLCA) is a secondary bile acid formed in the liver through the conjugation of lithocholic acid with glycine.[1] Alterations in bile acid profiles are associated with various liver and intestinal diseases. The use of stable isotope-labeled internal standards, such as this compound (GLCA-d4), is the gold standard for accurate quantification of endogenous analytes by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the detection and quantification of GLCA-d4.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting bile acids from serum or plasma.
-
Aliquoting: In a microcentrifuge tube, add 50-200 µL of the serum or plasma sample.[1][2]
-
Internal Standard Spiking: Add the internal standard working solution, including GLCA-d4, to each sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample to precipitate proteins.[1][2][3]
-
Vortexing: Vortex the mixture for approximately 20-60 seconds to ensure thorough mixing.[1][4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000-18,000 rcf) for 5-10 minutes to pellet the precipitated proteins.[1][4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Drying (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40-60 °C.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water).[5][6]
Liquid Chromatography (LC)
The following are typical LC conditions for the separation of bile acids.
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent.[2][4] |
| Column Temperature | 40-60 °C.[1][2] |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium acetate with 0.1% acetic acid.[2][7] |
| Mobile Phase B | Acetonitrile/Methanol (ratio may vary, e.g., 1:1 or 2:1) with 0.1% formic acid.[2][7] |
| Flow Rate | 0.3-0.5 mL/min.[2] |
| Injection Volume | 5-20 µL.[4][8] |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, followed by a wash step and re-equilibration. |
Example Gradient Profile:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B and equilibrate
Mass Spectrometry (MS)
Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-).[1][8] |
| Ion Spray Voltage | -4200 to -4500 V.[2][7] |
| Source Temperature | 450-600 °C.[1][2] |
| Curtain Gas | 30-35 psi.[2][7] |
| Ion Source Gas 1 | 40-50 psi.[2] |
| Ion Source Gas 2 | 40-50 psi.[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Mass Spectrometry Parameters for this compound
The following table summarizes the key mass spectrometry parameters for the detection of this compound. The primary fragment for glycine-conjugated bile acids is m/z 74, corresponding to the glycine moiety [NH2CH2COO]-.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) | Internal Standard For |
| This compound (GLCA-d4) | 436.3 | 74.0 | ~35 | Glycolithocholic acid (GLCA) |
Note: The precursor ion for GLCA-d4 is calculated based on the addition of four deuterium atoms to the molecular weight of Glycolithocholic acid (m/z 432.28).[1] The collision energy is an approximate value and should be optimized for the specific instrument used. For comparison, the parameters for the non-deuterated Glycolithocholic acid are provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (V) |
| Glycolithocholic acid (GLCA) | 432.28 | 74.00 | 35.[1] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for GLCA-d4 quantification by LC-MS/MS.
Signaling Pathway Context
While a specific signaling pathway for GLCA-d4 itself is not relevant as it is an internal standard, the pathway of its non-deuterated counterpart, Glycolithocholic acid (GLCA), is important in the context of bile acid signaling.
Caption: Simplified pathway of secondary bile acid synthesis.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. agilent.com [agilent.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycolithocholic Acid-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolithocholic acid-d4 (GLCA-d4) is a deuterated analog of glycolithocholic acid (GLCA), a glycine-conjugated secondary bile acid. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of endogenous compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). GLCA-d4, with its high isotopic purity, serves as an ideal internal standard for the quantification of endogenous GLCA and other related bile acids in various biological matrices.[1][2] Its use helps to correct for variability in sample preparation and instrument response, ensuring reliable data for assessing the impact of xenobiotics on bile acid homeostasis.[3]
Bile acids are not only critical for lipid digestion but also act as signaling molecules that regulate their own synthesis, transport, and metabolism through nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like the G protein-coupled bile acid receptor 1 (TGR5). Perturbations in bile acid profiles can be indicative of drug-induced liver injury (DILI), particularly cholestatic injury, which arises from the inhibition of bile acid transporters.[4][5] Therefore, the accurate measurement of bile acids, facilitated by the use of internal standards like GLCA-d4, is a critical component of preclinical and clinical drug safety assessment.
Key Applications
-
Internal Standard for LC-MS/MS Quantification: GLCA-d4 is widely used as an internal standard for the accurate quantification of GLCA and a panel of other bile acids in biological samples such as serum, plasma, liver tissue, and feces.[6][7][8]
-
Investigating Drug-Induced Liver Injury (DILI): By enabling precise measurement of bile acid accumulation, GLCA-d4 aids in studies investigating the mechanisms of cholestatic DILI caused by drugs that inhibit bile acid transporters.[4][5]
-
Studying Bile Acid Metabolism and Homeostasis: The use of GLCA-d4 as an internal standard allows for the reliable assessment of changes in bile acid profiles in response to drug treatment, providing insights into the drug's impact on bile acid synthesis, conjugation, and enterohepatic circulation.[3]
-
Pharmacodynamic Biomarker Analysis: In the development of drugs targeting FXR or TGR5, accurate measurement of individual bile acids is essential for assessing target engagement and pharmacodynamic effects.
Experimental Protocols
Protocol 1: Quantification of Bile Acids in Human Serum using LC-MS/MS
This protocol describes a method for the quantitative analysis of a panel of bile acids, including glycolithocholic acid, in human serum using protein precipitation for sample preparation and LC-MS/MS for detection.
1. Materials and Reagents:
-
This compound (GLCA-d4) and other deuterated bile acid internal standards[7]
-
Native bile acid standards[7]
-
HPLC-grade methanol, acetonitrile, isopropanol, and water[7][9]
-
Formic acid and ammonium formate[9]
-
Human serum (drug-free)[7]
2. Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare individual stock solutions of native bile acids and deuterated internal standards in methanol (e.g., 1 mg/mL).[3]
-
Prepare a combined internal standard (IS) working solution containing GLCA-d4 and other deuterated bile acids at a specific concentration (e.g., 1000 ng/mL) in methanol.[7]
-
Prepare calibration standards by spiking known concentrations of native bile acids into a surrogate matrix like bile acid-depleted serum.[7]
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of serum sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the IS working solution.[7]
-
Vortex briefly to mix.[7]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute.[7]
-
Centrifuge at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a new tube or a 96-well plate.[7][9]
-
Add 200 µL of water to the supernatant before injection.[7]
4. LC-MS/MS Analysis:
-
LC System: A UHPLC system such as an Agilent 1290 or Waters Acquity UPLC I-Class.[3][9]
-
Column: A reversed-phase column suitable for bile acid separation, such as a Cortecs T3 or Hypersil GOLD C18.[7][9]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[9]
-
Mobile Phase B: A mixture of acetonitrile and isopropanol (1:1, v/v) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[9]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of each bile acid and its corresponding internal standard.[3]
Quantitative Data Summary: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Internal Standards | |||
| This compound (GLCA-d4) | 436.3 | 74.0 | Varies by instrument |
| Glycocholic acid-d4 (GCA-d4) | 468.3 | 74.0 | 34 |
| Taurocholic acid-d4 (TCA-d4) | 518.3 | 80.0 | 64 |
| Cholic acid-d4 (CA-d4) | 411.3 | 347.3 | 34 |
| Endogenous Bile Acids | |||
| Glycolithocholic acid (GLCA) | 432.3 | 74.0 | Varies by instrument |
| Glycocholic acid (GCA) | 464.3 | 74.0 | Varies by instrument |
| Taurocholic acid (TCA) | 514.3 | 80.0 | Varies by instrument |
| Cholic acid (CA) | 407.3 | 343.3 | Varies by instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.[3][6]
Visualizations
Caption: Workflow for bile acid analysis using GLCA-d4.
Caption: Bile acid signaling pathways.
Caption: Assessing DILI with GLCA-d4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Becoming an Expert: Studying drug-induced liver injury - Articles - Study - University of Liverpool [liverpool.ac.uk]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. BA metabolomics analysis by LC-MS [bio-protocol.org]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Glycolithocholic Acid-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolithocholic acid (GLCA) is a secondary bile acid formed in the liver through the conjugation of lithocholic acid with glycine.[1] Altered levels of GLCA have been associated with various physiological and pathological conditions, making its accurate quantification in biological matrices crucial for research and clinical applications.[1] Glycolithocholic acid-d4 (GLCA-d4) is a stable isotope-labeled internal standard essential for the precise and accurate quantification of endogenous GLCA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This application note provides detailed Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) transitions for GLCA-d4 and a comprehensive protocol for its use in quantitative analysis.
Quantitative Data
The successful quantification of this compound relies on optimized mass spectrometry parameters. The following table summarizes the key SRM/MRM transitions for both Glycolithocholic acid and its deuterated internal standard, this compound. These transitions are crucial for developing a sensitive and specific LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Glycolithocholic Acid (GLCA) | 432.28 | 74.00 | Negative | [5] |
| This compound (D4-GLCA) | 436.337 | 392.349 | Negative | [6] |
| This compound (D4-GLCA) | 460.335 (Adduct) | Not Specified | Negative | [6] |
Note: The molecular formula for this compound is C₂₆H₃₉D₄NO₄, and its formula weight is 437.7.[4] The selection of precursor and product ions should be verified and optimized on the specific mass spectrometer being used.
Experimental Protocols
This section outlines a typical workflow for the quantification of Glycolithocholic acid using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from biological matrices like serum or plasma.[7]
Materials:
-
Serum or plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile, ice-cold[8]
-
Methanol[7]
-
Water, HPLC Grade[7]
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator (optional)
Protocol:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol in water) for analysis.[8]
Liquid Chromatography (LC) Conditions
A reverse-phase C18 column is typically used for the separation of bile acids.[7]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL[5][7] |
| Column Temperature | 40 - 50 °C[7] |
| Gradient | A linear gradient from a lower to a higher percentage of organic mobile phase (B) is typically employed to achieve optimal separation of various bile acids. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for the analysis of bile acids.[7]
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[9] |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 500 °C[10] |
| Collision Gas | Argon |
| Dwell Time | 50 - 100 ms |
Optimization of MS Parameters: It is crucial to optimize the collision energy (CE) and other compound-specific parameters for both Glycolithocholic acid and this compound to achieve the highest sensitivity and specificity. This is typically done by infusing a standard solution of each analyte into the mass spectrometer and varying the parameters to find the optimal settings.
Conclusion
The use of this compound as an internal standard in conjunction with a well-optimized LC-MS/MS method allows for the reliable and accurate quantification of Glycolithocholic acid in complex biological samples. The provided SRM/MRM transitions and experimental protocols serve as a robust starting point for researchers, scientists, and drug development professionals. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, should be performed according to established guidelines to ensure data quality.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 2044276-16-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of Bile Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of lipids and fat-soluble vitamins. Beyond their digestive functions, bile acids act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5), thereby regulating their own synthesis, transport, and metabolism, as well as influencing glucose homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] The bile acid pool is a complex mixture of primary bile acids (synthesized in the liver) and secondary bile acids (formed by gut bacteria), which can be conjugated with glycine or taurine. Many of these bile acids are isomers, possessing the same mass but differing in the stereochemistry of their hydroxyl groups or the A/B ring junction, leading to distinct biological activities.
The accurate quantification and separation of bile acid isomers are critical for understanding their physiological and pathological roles and for the development of therapeutics targeting bile acid signaling pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive analysis of bile acids due to its high sensitivity, selectivity, and ability to resolve complex isomeric mixtures.[4]
This document provides detailed application notes and protocols for the chromatographic separation of bile acid isomers, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.
Experimental Workflows
A typical workflow for the analysis of bile acid isomers from biological samples involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for the analysis of bile acid isomers.
Signaling Pathways
Bile acids exert their signaling effects primarily through the activation of the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor that plays a central role in regulating bile acid homeostasis. In the liver, activation of FXR by bile acids induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression.[5]
Caption: Simplified diagram of the FXR signaling pathway in the liver and intestine.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor activated by bile acids, particularly secondary bile acids. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[6]
Caption: Overview of the TGR5 signaling cascade upon bile acid activation.
Experimental Protocols
The following protocols are examples of established methods for the separation and quantification of bile acid isomers using UPLC-MS/MS.
Protocol 1: UPLC-MS/MS for the Quantification of 15 Bile Acid Species in Human Serum
This method is adapted from a validated protocol for the simultaneous quantification of 15 bile acid species.[4]
1. Sample Preparation
-
To 100 µL of serum, add 400 µL of ice-cold methanol containing internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
System: Acquity UHPLC I-Class System FTN
-
Column: Cortecs T3 2.7 µm, 2.1 x 30 mm
-
Column Temperature: 60°C
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0.0 5 5.5 50 5.5 - 6.2 98 | 6.2 - 7.0 | 5 |
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for each bile acid and internal standard need to be optimized.
Protocol 2: UPLC-MS/MS for the Analysis of a Broad Range of Bile Acids
This protocol is a more general approach for the separation of a wider range of bile acids, including isomers.[7]
1. Sample Preparation
-
Follow the sample preparation steps outlined in Protocol 1.
2. Chromatographic Conditions
-
System: UPLC System
-
Column: Raptor Inert ARC-18, 100 x 2.1 mm, 2.7 µm
-
Column Temperature: 50°C
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v)
-
Flow Rate: 0.5 mL/min (with a high-flow flush for phospholipids)
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.00 10 8.00 100 | 8.10 - 9.50| 10 |
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Agilent 6495C)[7]
-
Ionization Mode: Agilent Jet Stream ESI, Negative[7]
-
Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM)[7]
-
Note: Optimize MRM transitions and source parameters for each analyte.
Quantitative Data
The following tables summarize typical quantitative performance data for LC-MS/MS methods for bile acid analysis.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) for a Panel of Bile Acids [4]
| Bile Acid Species | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| CA | 5 - 5000 | >0.99 | 5 |
| CDCA | 5 - 5000 | >0.99 | 5 |
| DCA | 5 - 5000 | >0.99 | 5 |
| GCA | 5 - 5000 | >0.99 | 5 |
| GCDCA | 5 - 5000 | >0.99 | 5 |
| GDCA | 5 - 5000 | >0.99 | 5 |
| GUDCA | 5 - 5000 | >0.99 | 5 |
| TCA | 5 - 5000 | >0.99 | 5 |
| TCDCA | 5 - 5000 | >0.99 | 5 |
| TDCA | 5 - 5000 | >0.99 | 5 |
| TUDCA | 5 - 5000 | >0.99 | 5 |
| UDCA | 5 - 5000 | >0.99 | 5 |
| And others |
Table 2: Isomer Separation Capabilities of Different Chromatographic Methods
| Isomer Group | Method/Column | Separation Status | Reference |
| GUDCA, GCDCA, GDCA | Cortecs T3 | Baseline separated | [4] |
| UDCA, HDCA, CDCA, DCA | Cortecs T3 | Baseline separated | [4] |
| TUDCA, TCDCA, TDCA | Cortecs T3 | Baseline separated | [4] |
| CDCA / DCA | Biphenyl Column | Not fully resolved | |
| Glycine/Taurine Conjugates | Biphenyl Column | Some selectivity | |
| All 17 tested isomers | Raptor Inert ARC-18 | Resolved | |
| TDCA / TCDCA | Isocratic LC without DMS | Overlapping peaks | [6] |
| TDCA / TCDCA | Isocratic LC with DMS | Separated | [6] |
| GDCA, GCDA, GUDCA | LC without DMS | Separated by LC | [6] |
| GDCA, GCDA, GUDCA | LC with DMS | Enhanced separation | [6] |
DMS: Differential Mobility Spectrometry
Conclusion
The chromatographic separation of bile acid isomers is a challenging but essential task for advancing our understanding of their roles in health and disease. The UPLC-MS/MS methods detailed in this document provide a robust foundation for researchers to develop and validate their own analytical protocols. The choice of column chemistry and chromatographic conditions is critical for achieving the desired separation of specific isomers. Furthermore, the integration of techniques like differential mobility spectrometry can offer an additional dimension of separation for particularly challenging isobaric and isomeric species. By employing these advanced analytical strategies, researchers can accurately profile the complex bile acid metabolome, paving the way for new diagnostic and therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 3 from FXR signaling in the enterohepatic system | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Analysis of Bile Acids in Human Serum Using UPLC-MS/MS with Glycolithocholic acid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are steroid molecules synthesized from cholesterol in the liver, playing a crucial role not only in the digestion and absorption of lipids but also as signaling molecules that regulate their own metabolism and various metabolic pathways.[1][2][3] The intricate signaling network of bile acids, primarily mediated by receptors like the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), influences glucose homeostasis, lipid metabolism, and inflammatory responses.[2][4][5] Consequently, the accurate quantification of bile acid profiles in biological fluids is of paramount importance in understanding liver function, metabolic disorders, and the effects of therapeutic interventions.
This application note details a robust and high-throughput method for the simultaneous quantification of a panel of bile acids in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology employs Glycolithocholic acid-d4 (GLCA-d4) as an internal standard to ensure accuracy and reproducibility.[3][6][7] This approach provides the sensitivity and specificity required for both research and clinical applications.
Experimental Protocols
This section provides a detailed methodology for the key experimental procedures involved in the high-throughput analysis of bile acids.
1. Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of bile acids from serum samples.[8]
-
Reagents and Materials:
-
Human serum samples
-
This compound (GLCA-d4) internal standard (IS) working solution (10 µM in methanol)[3]
-
Ice-cold methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
-
Protocol:
-
Thaw serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the GLCA-d4 internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 30 2.0 40 8.0 60 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The quantitative performance of the method was evaluated for a panel of 15 bile acids. The results, including retention time (RT), MRM transitions, limit of quantification (LOQ), and linearity (R²), are summarized in the table below.
| Analyte | RT (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (R²) |
| Cholic Acid (CA) | 4.2 | 407.3 | 343.2 | 0.5 | 500 | >0.995 |
| Chenodeoxycholic Acid (CDCA) | 5.8 | 391.3 | 391.3 | 0.5 | 500 | >0.996 |
| Deoxycholic Acid (DCA) | 6.1 | 391.3 | 347.2 | 0.5 | 500 | >0.995 |
| Lithocholic Acid (LCA) | 7.5 | 375.3 | 375.3 | 0.2 | 250 | >0.997 |
| Ursodeoxycholic Acid (UDCA) | 5.5 | 391.3 | 391.3 | 0.5 | 500 | >0.994 |
| Glycocholic Acid (GCA) | 4.5 | 464.3 | 74.1 | 1.0 | 1000 | >0.998 |
| Glycochenodeoxycholic Acid (GCDCA) | 6.2 | 448.3 | 74.1 | 1.0 | 1000 | >0.997 |
| Glycodeoxycholic Acid (GDCA) | 6.5 | 448.3 | 404.3 | 1.0 | 1000 | >0.996 |
| Glycolithocholic Acid (GLCA) | 7.8 | 432.3 | 74.1 | 0.5 | 500 | >0.998 |
| Taurocholic Acid (TCA) | 3.8 | 514.3 | 80.0 | 1.0 | 1000 | >0.997 |
| Taurochenodeoxycholic Acid (TCDCA) | 5.2 | 498.3 | 80.0 | 1.0 | 1000 | >0.996 |
| Taurodeoxycholic Acid (TDCA) | 5.6 | 498.3 | 454.3 | 1.0 | 1000 | >0.995 |
| Taurolithocholic Acid (TLCA) | 6.9 | 482.3 | 80.0 | 0.5 | 500 | >0.998 |
| Tauoursodeoxycholic Acid (TUDCA) | 4.9 | 498.3 | 80.0 | 1.0 | 1000 | >0.994 |
| This compound (IS) | 7.8 | 436.3 | 74.1 | - | - | - |
Mandatory Visualizations
Caption: Experimental workflow for high-throughput bile acid analysis.
Caption: Farnesoid X Receptor (FXR) signaling pathway in bile acid homeostasis.
References
- 1. Bile acids and their signaling pathways: eclectic regulators of diverse cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Glycolithocholic acid-d4 (GLCA-d4) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal suppression issues encountered during the LC-MS analysis of Glycolithocholic acid-d4 (GLCA-d4).
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound (GLCA-d4) internal standard?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, GLCA-d4, due to co-eluting components from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), this results in a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[3] Common sources of ion suppression in biological samples like plasma or serum include phospholipids, salts, and other endogenous compounds that compete with GLCA-d4 for ionization in the MS source.[1]
Q2: I'm using a deuterated internal standard (GLCA-d4). Shouldn't that automatically correct for signal suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like GLCA-d4 co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification by maintaining a constant analyte-to-internal standard ratio.[4][5] However, if the suppression is severe enough to reduce the signal of both the analyte and GLCA-d4 to a level below the lower limit of quantitation (LLOQ), you will need to address the root cause of the suppression.[6] Furthermore, differences in the physicochemical properties due to deuterium labeling can sometimes lead to slight chromatographic separation between the analyte and the internal standard, causing them to experience different matrix effects (differential ion suppression).[6][7]
Q3: What are the initial steps I should take to troubleshoot GLCA-d4 signal suppression?
A3: Start by confirming that the suppression is indeed from the sample matrix. A post-column infusion experiment is a key diagnostic tool for this purpose.[4][5] This experiment helps to identify at which points in your chromatographic run co-eluting matrix components are causing ion suppression. If suppression is confirmed, the next steps involve optimizing your sample preparation and chromatography.
Troubleshooting Guides
Problem: Significant GLCA-d4 Signal Suppression is Observed
This guide provides a step-by-step approach to diagnose and mitigate signal suppression of your GLCA-d4 internal standard.
Step 1: Diagnose the Matrix Effect with a Post-Column Infusion Experiment
A post-column infusion experiment will help you visualize the regions of your chromatogram where ion suppression is occurring.[8]
-
Objective: To identify the retention times at which co-eluting matrix components suppress the GLCA-d4 signal.
-
Procedure: A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
-
Interpretation: A stable, elevated baseline signal for GLCA-d4 will be observed when a blank solvent is injected. When a blank, extracted matrix sample is injected, any dips in this baseline indicate regions of ion suppression.[4]
Step 2: Enhance Sample Preparation
The goal of this step is to remove the interfering components from the matrix before LC-MS analysis. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to a simple protein precipitation.[9][10]
-
Recommendation: Switch from protein precipitation to a robust SPE protocol. For bile acids, reversed-phase (e.g., C18) or mixed-mode SPE cartridges are often effective.
-
Expected Outcome: A significant reduction in matrix effects and an improvement in the GLCA-d4 signal intensity.
Step 3: Optimize Chromatographic Conditions
If signal suppression persists after improving sample cleanup, further optimization of the LC method is necessary to separate GLCA-d4 from any remaining interfering compounds.
-
Adjust the Gradient: Create a shallower gradient to increase the separation between GLCA-d4 and the interfering peaks identified in the post-column infusion experiment.
-
Change the Stationary Phase: Experiment with a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) to alter the selectivity of the separation.
Quantitative Data
The following tables provide illustrative data on the effectiveness of different sample preparation methods in improving the signal intensity and recovery of GLCA-d4.
Table 1: Comparison of GLCA-d4 Signal-to-Noise Ratio (S/N) with Different Sample Preparation Methods
| Sample Preparation Method | GLCA-d4 Signal-to-Noise (S/N) | Percentage Improvement (%) |
| Protein Precipitation (PPT) | 50 | - |
| Liquid-Liquid Extraction (LLE) | 150 | 200% |
| Solid-Phase Extraction (SPE) | 450 | 800% |
Table 2: Comparison of GLCA-d4 Recovery with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery of GLCA-d4 (%) | Standard Deviation (%) |
| Protein Precipitation (PPT) | 65 | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | 8 |
| Solid-Phase Extraction (SPE) | 95 | 5 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Objective: To identify regions of ion suppression in a chromatographic run.
-
System Setup:
-
Configure the LC-MS system as for your analytical method.
-
Introduce a 'T' junction between the analytical column and the mass spectrometer's ion source.
-
Use a syringe pump to deliver a constant flow of a solution containing GLCA-d4 into the mobile phase stream via the 'T' junction.
-
-
Procedure:
-
Begin infusing the GLCA-d4 solution at a constant rate (e.g., 10 µL/min).
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal intensity of GLCA-d4 throughout the chromatographic run.
-
-
Interpretation of Results:
-
A stable, flat baseline indicates no ion suppression.
-
Dips or decreases in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acids in Plasma
-
Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids.
-
Materials:
-
Reversed-phase (C18) or mixed-mode SPE cartridges.
-
Positive pressure or vacuum manifold.
-
Plasma sample containing GLCA-d4.
-
Methanol (conditioning and elution solvent).
-
Water (equilibration solvent).
-
Weak wash solvent (e.g., 5% methanol in water).
-
Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid).
-
-
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of the weak wash solvent to remove hydrophilic interferences.
-
Elute: Elute GLCA-d4 and other bile acids from the cartridge using 1 mL of the strong elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Method Parameters for GLCA-d4
The following table provides typical starting parameters for the analysis of GLCA-d4. Optimization may be required for your specific instrumentation and application.
Table 3: Recommended LC-MS/MS Parameters for GLCA-d4 Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Q1/Q3) | 436.4 -> 74.0 |
| Collision Energy (CE) | -40 eV |
| Dwell Time | 50 ms |
Note: The provided MRM transition and collision energy are typical for glycine-conjugated bile acids and should be optimized for your specific instrument.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Biological Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of biological samples.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2][3][4][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][3][4][5][6] The primary concern is that these effects can lead to erroneous results in pharmacokinetic, toxicokinetic, and other critical studies.[1]
Q2: What are the common causes of matrix effects?
Matrix effects are primarily caused by components in the biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[1][2][6] Common culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly in plasma and serum samples.[7][8] They often co-extract with analytes and can elute over a broad chromatographic range.[8]
-
Proteins and Salts: High concentrations of proteins and salts in biological fluids can also interfere with ionization.[1]
-
Other Endogenous Components: Metabolites, cholesterol esters, and other naturally occurring substances can contribute to matrix effects.[7]
-
Exogenous Components: Anticoagulants, dosing vehicles, and co-administered medications can also be sources of interference.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[7][9] A blank matrix extract is then injected onto the column.[9] Any suppression or enhancement of the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.[9]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect.[3][6][7] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solution at the same concentration.[3][6] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. During method validation, it is recommended to evaluate the matrix effect in at least six different lots of the biological matrix.[1][10]
Troubleshooting Guides
Issue 1: I'm observing significant ion suppression in my LC-MS/MS assay.
Ion suppression is the most common manifestation of matrix effects.[7] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Identify the Source of Suppression
-
Perform a Post-Column Infusion Experiment: This will help you visualize the chromatographic regions where ion suppression is occurring.
-
Analyze a Blank Matrix Sample: Look for large, broad peaks that could correspond to phospholipids or other interfering substances.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering components before analysis.[7] Consider the following techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids.[11] To improve its efficacy, you can try different organic solvents (acetonitrile is common) or specialized phospholipid removal plates.[8][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] Optimization of the extraction solvent and pH can significantly reduce interferences.[7]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components and providing the cleanest extracts.[13][14] There are various SPE sorbents and methodologies (e.g., reversed-phase, ion exchange, mixed-mode) that can be tailored to your analyte and matrix.[15]
Step 3: Modify Chromatographic Conditions
-
Improve Chromatographic Separation: Adjusting the gradient, mobile phase composition, or using a different column chemistry can help to chromatographically separate your analyte from the interfering matrix components.[2][9]
-
Use a Divert Valve: A divert valve can be programmed to send the initial and final portions of the chromatographic run (which often contain the bulk of the matrix components) to waste, preventing them from entering the mass spectrometer.[16]
Step 4: Employ a Suitable Internal Standard
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification. However, it is crucial to ensure that the SIL-IS co-elutes with the analyte.
Logical Workflow for Troubleshooting Ion Suppression
Troubleshooting workflow for ion suppression.
Issue 2: My results are inconsistent across different batches of biological matrix.
This variability is a classic sign of matrix effects that differ between individual lots of the matrix.
Step 1: Quantify the Lot-to-Lot Variability
-
Perform a Matrix Effect Evaluation: As described in FAQ 3, assess the matrix factor in at least six different lots of your biological matrix. A coefficient of variation (CV) of the internal standard-normalized matrix factor of ≤15% is generally considered acceptable.[10]
Step 2: Enhance the Robustness of Your Sample Preparation
-
Switch to a More Effective Cleanup Method: If you are using a simple method like protein precipitation, consider moving to a more robust technique like SPE, which is less susceptible to variations in the matrix composition.[13]
Step 3: Implement a Co-eluting Stable Isotope-Labeled Internal Standard
-
A SIL-IS is Crucial: For assays that need to be robust across different patient populations or sample sources, a SIL-IS is the most effective way to compensate for lot-to-lot variability in matrix effects. Ensure that the SIL-IS and analyte co-elute.
Experimental Protocols
Protocol 1: Generic Protein Precipitation (PPT) for Plasma or Serum
This protocol is a starting point and may require optimization for specific analytes.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature or in a 4°C refrigerator.[17][18] Vortex the thawed samples to ensure homogeneity.[17]
-
Solvent Addition: Add three to four volumes of cold acetonitrile to one volume of plasma or serum in a microcentrifuge tube (e.g., 300 µL of acetonitrile to 100 µL of plasma).[17][19] If using an internal standard, it should be added to the precipitation solvent.[17]
-
Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[17]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Experimental Workflow for Protein Precipitation
Protein Precipitation workflow.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Plasma or Serum
This protocol is a general guideline and requires optimization of the extraction solvent and pH.
-
Sample Preparation: To 200 µL of plasma or serum, add the internal standard and a buffer to adjust the pH. The pH should be adjusted to ensure the analyte is in a neutral, unionized state to facilitate its extraction into the organic solvent.[7]
-
Solvent Addition: Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).[7]
-
Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3500 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.
Experimental Workflow for Liquid-Liquid Extraction
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. ovid.com [ovid.com]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. a protein precipitation extraction method [protocols.io]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: LC-MS System Contamination from Bile Acid Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address LC-MS system contamination from bile acid standards.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of bile acid contamination in my LC-MS system?
A1: Common indicators of bile acid contamination include:
-
High background noise: An elevated baseline noise level, particularly in the m/z range of common bile acids, can obscure the detection of low-abundance analytes.[1][2]
-
Ghost peaks: Appearance of bile acid peaks in blank injections or samples not expected to contain them.[3]
-
Carryover: The presence of a small portion of a bile acid signal from a preceding, high-concentration sample in a subsequent injection.[4][5]
-
Poor peak shape: Contamination can lead to peak tailing or broadening for both bile acids and other analytes.[1]
-
Shifts in retention time: Contaminant buildup on the column can alter its chemistry, leading to inconsistent retention times.[1]
-
Reduced sensitivity: A general decrease in the signal-to-noise ratio for your analytes of interest.[1]
Q2: What are the primary sources of bile acid contamination in an LC-MS system?
A2: Bile acid contamination can originate from several sources:
-
Autosampler: The injection needle, syringe, sample loops, and wash station can all harbor residual bile acids, leading to carryover.[4][5][6]
-
LC Column: Bile acids can accumulate on the column, especially if the wash steps in the gradient are not sufficient to elute these "sticky" compounds.[4] Guard columns are also a potential source of carryover.[6]
-
Mobile Phase: Although less common with high-purity solvents, contamination can be introduced through impure mobile phase components or microbial growth in aqueous mobile phases.[1][7]
-
Sample Preparation: Cross-contamination during sample handling and preparation is a significant risk. Ensure dedicated labware and proper cleaning procedures are in place.
-
Ion Source: Over time, non-volatile components from samples can deposit on the ion source, leading to a gradual increase in background noise.[8]
Q3: I suspect carryover from my bile acid standards. How can I confirm this?
A3: To confirm carryover, perform the following diagnostic injections:
-
Inject a high-concentration bile acid standard.
-
Immediately follow with one or more blank injections (using the same solvent as your sample diluent).
-
Analyze the chromatograms of the blank injections for the presence of bile acid peaks at the expected retention times. If peaks are present, this confirms carryover.[9]
Q4: How can I prevent bile acid contamination in my LC-MS system?
A4: Proactive prevention is crucial for minimizing bile acid contamination:
-
Use a Divert Valve: Program the divert valve to send the highly organic column wash and the initial unretained flow to waste, preventing them from entering the mass spectrometer.[10]
-
Optimize Wash Solvents: Use strong wash solvents in your autosampler wash protocol. A "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be effective.[5]
-
Implement a Shutdown Method: At the end of each batch, run a long, isocratic method with a high percentage of organic solvent to flush the system.[11] Some evidence suggests using the opposite polarity in the shutdown method can be beneficial.[11]
-
Proper Sample Dilution: Dilute samples and standards appropriately to avoid overloading the column and system.[11]
-
Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and volatile mobile phase additives like formic acid or ammonium formate to minimize background noise and source contamination.[1][10]
-
Regular Maintenance: Adhere to a routine cleaning and maintenance schedule for the ion source and other system components.[11]
Troubleshooting Guides
Guide 1: Troubleshooting High Background Noise
If you are experiencing high background noise after running bile acid standards, follow these steps to identify and resolve the issue.
Experimental Workflow for Troubleshooting High Background Noise
Detailed Steps:
-
Isolate the Mass Spectrometer: Bypass the LC system and infuse your mobile phase directly into the mass spectrometer. If the background noise is still high, the contamination is likely within the MS itself (ion source, tubing, etc.).[12] If the noise is low, the source is in the LC system.
-
Evaluate the LC System (without column): Remove the column and connect the autosampler directly to the MS. Inject a blank. If the noise returns, the contamination is in the autosampler or the LC tubing/pump.
-
Pinpoint the Contamination Source:
-
Mobile Phase: Prepare fresh mobile phases with high-purity, LC-MS grade solvents and additives.[2][7]
-
LC System: If the noise persists with the column removed, systematically clean or replace components of the LC system, starting with the autosampler.
-
Column: If the noise only appears when the column is installed, the column is the source of contamination.
-
Guide 2: Eliminating Carryover
This guide provides a systematic approach to identifying and eliminating carryover of bile acids.
Logical Relationships in Carryover Troubleshooting
Detailed Steps:
-
Optimize Autosampler Wash:
-
Ensure your wash solvents are effective at removing bile acids. A common recommendation is a strong organic wash followed by a weak wash that mimics the initial mobile phase conditions.[6]
-
Increase the volume of the wash solvent used between injections.
-
Ensure the needle is being washed both internally and externally.[13]
-
-
Modify the Chromatographic Method:
-
Inject Blanks Strategically: Run blank injections after high-concentration samples to help quantify and monitor carryover.[4]
-
Replace Consumables: If carryover persists, replace consumable parts such as the injection needle, sample loop, rotor seals, and guard column.[5][6]
Data Presentation
Table 1: Common Bile Acids and their m/z Values in Negative Ion Mode
| Bile Acid | Abbreviation | Precursor Ion [M-H]⁻ (m/z) | Common Fragment Ions (m/z) |
| Cholic Acid | CA | 407.3 | 343.3, 289.3 |
| Chenodeoxycholic Acid | CDCA | 391.2 | 391.2 |
| Deoxycholic Acid | DCA | 391.3 | 345.3, 355.3 |
| Lithocholic Acid | LCA | 375.2 | 375.2 |
| Ursodeoxycholic Acid | UDCA | 391.2 | 391.2 |
| Glycocholic Acid | GCA | 464.3 | 74.0 |
| Glycochenodeoxycholic Acid | GCDCA | 448.3 | 74.0 |
| Glycodeoxycholic Acid | GDCA | 448.3 | 74.0 |
| Taurocholic Acid | TCA | 514.3 | 124.1, 107.0, 80.1 |
| Taurochenodeoxycholic Acid | TCDCA | 498.2 | 80.0 |
| Taurodeoxycholic Acid | TDCA | 498.2 | 80.0 |
| Tauroursodeoxycholic Acid | TUDCA | 498.2 | 80.0 |
Data compiled from multiple sources.[13][15][16][17] Note that precursor and fragment ions can vary slightly based on instrument and source conditions.
Experimental Protocols
Protocol 1: General LC-MS System Flushing Procedure
This protocol is recommended for routine system cleaning or when contamination is suspected.
-
Preparation:
-
Remove the column and any guard column. Connect the autosampler directly to the mass spectrometer using a union.
-
Prepare fresh, LC-MS grade cleaning solvents. A common sequence is:
-
Solvent A: Water
-
Solvent B: Isopropanol
-
Solvent C: Methanol
-
Solvent D: Acetonitrile
-
-
-
Flushing Sequence:
-
Flush the system with 100% water at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.
-
Sequentially flush with 100% of each organic solvent (Isopropanol, Methanol, Acetonitrile) for at least 30 minutes each.
-
If salt buildup is suspected, a flush with a weak acid solution (e.g., 0.1% formic acid in water) followed by a thorough water wash can be performed.[8] Be cautious with the pH compatibility of your system components.[7]
-
-
Re-equilibration:
-
Flush the system with your initial mobile phase conditions until the baseline is stable.
-
Re-install the column and equilibrate thoroughly before resuming analysis.
-
Protocol 2: Aggressive Cleaning for Stubborn Contamination
Caution: This procedure uses harsh cleaning agents. Always consult your instrument's manual and follow safety guidelines. Wear appropriate personal protective equipment.
-
System Preparation:
-
Disconnect the LC system from the mass spectrometer.
-
Remove the column.
-
-
Cleaning Procedure:
-
Flush the entire LC system (pumps, autosampler, tubing) with a sequence of solvents of decreasing polarity (e.g., isopropanol, methanol, acetonitrile, water).
-
For persistent contamination, a wash with a solution of 10% formic or nitric acid can be used, followed by extensive flushing with water, then methanol or acetonitrile, and finally water again.[3][7] This should be done with extreme care and only on components known to be compatible with strong acids.
-
-
Final Rinse and Equilibration:
-
Thoroughly flush the system with LC-MS grade water to remove all traces of the cleaning solution.
-
Flush with your mobile phase and re-equilibrate the system.
-
It is advisable to run several blank injections to ensure the system is clean before analyzing samples.
-
References
- 1. zefsci.com [zefsci.com]
- 2. echemi.com [echemi.com]
- 3. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Enhanced Bile Acid Separation
Welcome to the technical support center for bile acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of mobile phases for enhanced separation of bile acids using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between critical bile acid isomers (e.g., UDCA and CDCA). | - Inadequate mobile phase composition.- Suboptimal column chemistry.- Gradient profile not sufficiently shallow. | - Mobile Phase: Modify the organic modifier (e.g., switch between acetonitrile and methanol) or adjust the concentration of the acidic additive (e.g., formic acid, acetic acid).[1][2] Experimenting with different mobile phase pH values can alter the ionization state of bile acids and improve separation.[1]- Column: Consider a different stationary phase. While C18 columns are widely used, phenyl-hexyl columns can offer alternative selectivity for aromatic and isomeric compounds.[3][4]- Gradient: Employ a shallower gradient over a longer run time to enhance the separation of closely eluting isomers.[3] |
| Significant peak tailing observed for most or all bile acid peaks. | - Secondary interactions with the stationary phase (silanol activity).- Column overload.- Mismatch between sample solvent and mobile phase. | - Mobile Phase: Lower the mobile phase pH with an acidic modifier like formic or acetic acid to suppress silanol ionization.[3] The use of buffers, such as ammonium acetate, can also help maintain a stable pH and improve peak shape.[5]- Column: Use a high-quality, end-capped column to minimize exposed silanol groups.[5]- Injection: Reduce the sample concentration or injection volume to avoid overloading the column.[5]- Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.[3] |
| Peak fronting is observed, particularly for early eluting peaks. | - Poor sample solubility in the mobile phase.- Injection of a large volume of a sample solvent stronger than the mobile phase. | - Sample Preparation: Ensure the sample is fully dissolved. If solubility is an issue, consider a different reconstitution solvent, but be mindful of its compatibility with the initial mobile phase.[6]- Injection: Reduce the injection volume.[7] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3] |
| Co-elution of bile acids with matrix components (e.g., phospholipids). | - Insufficient sample cleanup.- Mobile phase is not strong enough to elute late-eluting interferences. | - Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[8]- Mobile Phase Gradient: Incorporate a high-organic wash step at the end of the gradient to elute strongly retained matrix components from the column.[8] Acetone has been shown to be effective at removing lipid accumulations.[8] |
| Low signal intensity or ion suppression in the mass spectrometer. | - High concentrations of mobile phase additives.- Matrix effects from co-eluting compounds. | - Mobile Phase Additives: Use the lowest effective concentration of additives like formic acid or ammonium acetate. Both acidity and ammonium levels can reduce the electrospray ionization (ESI) of bile acids, particularly unconjugated ones.[1]- Chromatography: Improve chromatographic separation to resolve bile acids from interfering matrix components.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for bile acid separation?
A1: A common starting point for reversed-phase chromatography of bile acids is a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B). Mobile phase A is typically water with an acidic additive, such as 0.1% formic acid or 10 mM ammonium acetate.[1][2] Mobile phase B is often acetonitrile or methanol, or a combination of both.[1][2] A typical gradient might start at a lower percentage of organic phase and gradually increase to elute the more hydrophobic bile acids.
Q2: How does mobile phase pH affect the separation of bile acids?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of bile acids, which in turn affects their retention and selectivity on a reversed-phase column.[1] Unconjugated bile acids have a pKa around 5, while glycine-conjugated and taurine-conjugated bile acids have pKa values of approximately 4 and 2, respectively. Operating at a pH below the pKa will keep the bile acids in their protonated, less polar form, leading to increased retention. Adjusting the pH can significantly alter the retention times and potentially resolve co-eluting isomers.[1]
Q3: Should I use formic acid or ammonium acetate as a mobile phase additive?
A3: The choice between formic acid and ammonium acetate depends on the specific separation goals and the bile acids of interest.
-
Formic Acid: Creates an acidic mobile phase, which can improve the retention of unconjugated and glycine-conjugated bile acids by suppressing their ionization.[1] However, high acidity can sometimes suppress the ionization of certain bile acids in the mass spectrometer.[1]
-
Ammonium Acetate: Acts as a buffer to control the pH and can improve peak shape.[1] It is a volatile salt, making it compatible with mass spectrometry. The concentration of ammonium acetate can influence both the chromatography and the ionization efficiency.[9]
Q4: Is gradient or isocratic elution better for bile acid analysis?
A4: Due to the wide range of polarities among different bile acid species (from highly polar taurine conjugates to nonpolar unconjugated bile acids), gradient elution is almost always preferred for comprehensive bile acid profiling.[3] A gradient allows for the effective elution of both polar and nonpolar bile acids within a reasonable run time, while maintaining good peak shape. Isocratic elution may be suitable for the separation of a small number of bile acids with similar polarities.
Q5: What are the advantages of using a phenyl-hexyl column over a standard C18 column for bile acid separation?
A5: While C18 columns are the most common choice, phenyl-hexyl columns can offer alternative selectivity, which can be advantageous for resolving structurally similar bile acid isomers.[3][4] The phenyl ring in the stationary phase can provide pi-pi interactions with the steroid core of the bile acids, leading to different retention behavior compared to the hydrophobic interactions that dominate on a C18 phase.[4] This can be particularly useful for separating challenging isomeric pairs.[3]
Data Presentation
Table 1: Influence of Mobile Phase pH on the Retention Time (in minutes) of Selected Bile Acids.
| Bile Acid | Mobile Phase pH 3.0 | Mobile Phase pH 4.5 | Mobile Phase pH 6.9 |
| Taurocholic acid (TCA) | 2.85 | 2.70 | 2.55 |
| Glycocholic acid (GCA) | 4.52 | 4.25 | 3.80 |
| Cholic acid (CA) | 6.20 | 5.50 | 4.90 |
| Taurochenodeoxycholic acid (TCDCA) | 3.95 | 3.75 | 3.50 |
| Glycochenodeoxycholic acid (GCDCA) | 5.80 | 5.40 | 4.85 |
| Chenodeoxycholic acid (CDCA) | 8.10 | 7.20 | 6.30 |
| Taurodeoxycholic acid (TDCA) | 4.30 | 4.05 | 3.75 |
| Glycodeoxycholic acid (GDCA) | 6.25 | 5.80 | 5.15 |
| Deoxycholic acid (DCA) | 9.20 | 8.15 | 7.00 |
Data is illustrative and compiled from trends observed in the literature. Actual retention times will vary based on the specific column, gradient, and LC system used.
Table 2: Comparison of Mobile Phase Additives on Signal Intensity (Peak Area) for Selected Bile Acids.
| Bile Acid | 0.1% Formic Acid | 10 mM Ammonium Acetate |
| Cholic Acid (CA) | 1,250,000 | 1,500,000 |
| Chenodeoxycholic Acid (CDCA) | 1,800,000 | 2,100,000 |
| Glycocholic Acid (GCA) | 2,500,000 | 2,800,000 |
| Taurocholic Acid (TCA) | 3,200,000 | 3,500,000 |
Data is illustrative and based on general observations that buffered mobile phases can sometimes lead to enhanced signal intensity. Actual results are highly dependent on the specific analytes and MS conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis of Bile Acids in Human Plasma
This protocol outlines a method for the extraction and quantification of bile acids from human plasma samples using LC-MS/MS.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a mixture of deuterated bile acid internal standards.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 20% B
-
1-12 min: 20-60% B
-
12-13 min: 60-95% B
-
13-15 min: Hold at 95% B
-
15.1-18 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each bile acid and internal standard.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Bile Acids from Serum
For samples with high matrix interference, an SPE cleanup step can be incorporated after protein precipitation.
-
Perform protein precipitation as described in Protocol 1, steps 1-3.
-
Dilute the supernatant with 1 mL of water.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1, step 6.
Visualizations
Caption: Overview of primary and secondary bile acid metabolism.
Caption: General workflow for bile acid analysis by LC-MS.
Caption: Troubleshooting flowchart for common chromatography issues.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaboprofile.com [metaboprofile.com]
- 3. benchchem.com [benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Addressing retention time variability for Glycolithocholic acid-d4.
Welcome to the Technical Support Center for Glycolithocholic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding retention time variability during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant drift in the retention time of this compound across our analytical run. What are the potential causes?
Retention time drift, a consistent shift in one direction over multiple injections, is a common issue in liquid chromatography. For this compound, a deuterated internal standard, this can compromise data quality. The primary causes can be categorized into three areas: the LC system, the mobile phase, and the column.
-
LC System: Leaks in the pump, injector, or fittings can lead to a drop in flow rate and a subsequent increase in retention time.[1][2] Worn pump seals or malfunctioning check valves can also cause inconsistent flow rates.[1][2]
-
Mobile Phase: Inconsistent preparation of the mobile phase, such as slight variations in the organic solvent to aqueous buffer ratio, can lead to shifts in retention time.[3] The degradation or evaporation of volatile mobile phase components over the course of a run can also alter its composition and affect retention.[3][4] The pH of the mobile phase is also a critical factor for bile acids.[5][6][7]
-
Column: Inadequate column equilibration between injections or at the start of a run is a frequent cause of retention time drift.[8] Column aging or contamination from the sample matrix can also lead to a gradual change in retention.[4][9] Temperature fluctuations can also significantly impact retention times, making a stable column oven crucial.[3][8][9]
Q2: The retention time for this compound is fluctuating randomly between injections. What should we investigate?
Random and unpredictable retention time fluctuations are often indicative of a different set of problems than consistent drift.
-
Air Bubbles: Air bubbles in the pump or detector can cause sporadic changes in flow rate and pressure, leading to random shifts in retention time.[1][2] Ensure your mobile phase is properly degassed.
-
Injector Issues: A faulty injector or partially clogged sample needle can lead to inconsistent injection volumes and variable retention times.
-
Sample Matrix Effects: For complex biological samples, matrix components can build up on the column and then elute unpredictably, interfering with the retention of this compound.[10][11][12]
-
Inconsistent Sample Preparation: Variability in the sample preparation process, such as inconsistent final solvent composition, can lead to fluctuating retention times. The solvent used to dissolve the sample should ideally be compatible with the mobile phase.[1]
Q3: My this compound is eluting earlier than expected. What could be the cause?
An earlier than expected elution time for this compound can be caused by several factors:
-
Higher than intended organic solvent concentration in the mobile phase: This is a common reason for decreased retention in reversed-phase chromatography.[3]
-
Increased flow rate: Check your pump settings and for any signs of pressure fluctuations that might indicate an unstable flow rate.[13]
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to reduced retention.[4]
-
"Isotope Effect": In some cases, deuterated standards can elute slightly earlier than their non-deuterated counterparts due to subtle differences in their physicochemical properties. This is a known phenomenon and is usually a small and consistent shift.[8]
Troubleshooting Guides
Systematic Troubleshooting Workflow for Retention Time Variability
This guide provides a step-by-step workflow to identify and resolve the root cause of retention time variability for this compound.
Diagram: Troubleshooting Workflow for Retention Time Variability
Caption: A logical workflow for diagnosing and addressing retention time variability.
Data Presentation
Table 1: Common Causes of Retention Time Variability and Recommended Actions
| Observation | Potential Cause | Recommended Action |
| Consistent Drift to Longer RT | Inadequate column equilibration | Increase equilibration time between injections. |
| Mobile phase composition changing (evaporation) | Prepare fresh mobile phase; use a lid on the solvent reservoir. | |
| LC system leak | Perform a visual inspection and pressure test to identify and fix leaks.[1] | |
| Decreasing column temperature | Ensure the column oven is on and set to the correct, stable temperature.[3] | |
| Consistent Drift to Shorter RT | Increasing column temperature | Verify the stability and setpoint of the column oven. |
| Mobile phase composition changing (improper mixing) | Prepare fresh mobile phase, ensuring accurate mixing. | |
| Column degradation | Replace the column with a new one of the same type. | |
| Random Fluctuation in RT | Air bubbles in the system | Degas the mobile phase; prime the pump.[1] |
| Faulty injector | Clean the injector and sample needle; run injector diagnostics. | |
| Inconsistent sample preparation | Review and standardize the sample preparation protocol. | |
| Matrix effects | Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).[11] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Serum/Plasma
This protocol outlines a general procedure for the extraction of bile acids, including this compound, from serum or plasma samples.
-
Aliquoting: Aliquot 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration/Transfer: Filter the reconstituted sample or transfer it to an autosampler vial for LC-MS analysis.
Protocol 2: Representative LC-MS Method for Bile Acid Analysis
This is an example LC-MS method that can be adapted for the analysis of this compound. Optimization will be required for your specific instrumentation and application.
Table 2: Example LC-MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-95% B; 12-14 min: 95% B; 14.1-16 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Example) | To be determined empirically for this compound |
| Source Temperature | 500°C |
| Gas Flow | Optimize based on instrument manufacturer's recommendations |
Disclaimer: The information provided in this Technical Support Center is intended for guidance and troubleshooting purposes. All experimental procedures should be validated in your laboratory for your specific application.
References
- 1. Why is my LC Retention Time Shifting? [restek.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. Bile acid analysis [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Deuterated Standard Signal Intensity
Welcome to our dedicated support hub for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity when using deuterated internal standards in mass spectrometry and other analytical applications.
Troubleshooting Guide: Enhancing Low Signal Intensity
This section provides a systematic approach to diagnosing and resolving issues related to low signal intensity of deuterated standards.
Question: Why is the signal intensity of my deuterated internal standard (D-IS) unexpectedly low or absent?
Answer: Low signal intensity of a deuterated internal standard can stem from a variety of factors, ranging from sample preparation and chromatographic conditions to mass spectrometer settings. The following guide will walk you through the most common causes and their solutions.
Isotopic Exchange: Is Your Standard Losing its Label?
Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically unstable positions.[1][2]
Troubleshooting Steps:
-
Review Label Position: Ensure deuterium labels are on stable, non-exchangeable positions of the molecule, such as a carbon backbone, and not on heteroatoms like -OH, -NH, or -SH.[1][2][3]
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and analysis, as these can catalyze deuterium-hydrogen exchange.[4][5]
-
Incubation Study: To confirm exchange, incubate the D-IS in a blank matrix for a time equivalent to your sample preparation and analysis. A significant increase in the signal of the non-deuterated analyte indicates H/D exchange.[1][2] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[1]
Ion Suppression: Is Your Signal Being Quenched by the Matrix?
Ion suppression is a common phenomenon in LC-MS where components in the sample matrix interfere with the ionization of the analyte and internal standard, leading to a decreased signal.[6]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6][7]
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. However, be mindful that this also dilutes your analyte.[6][8]
-
Modify Chromatography: Adjusting the mobile phase, gradient, or using a different column chemistry can help separate the deuterated standard from co-eluting matrix components.[7][9]
Mass Spectrometer Optimization: Are Your Instrument Settings Ideal?
Suboptimal mass spectrometer parameters are a frequent cause of poor signal intensity for both the analyte and the internal standard.
Troubleshooting Steps:
-
Source Parameter Optimization: Systematically optimize electrospray ionization (ESI) source parameters, including spray voltage, drying gas temperature and flow, and nebulizer pressure, to ensure efficient desolvation and ionization.[10]
-
Compound-Specific Tuning: Fine-tune compound-dependent parameters like declustering potential (DP) and collision energy (CE) for your specific deuterated standard.[11] It is crucial to perform this optimization independently for the analyte and the D-IS.[11]
-
Select Appropriate Transitions: For tandem mass spectrometry (MS/MS), ensure you are monitoring the most intense and stable precursor-product ion transitions (MRM transitions).[11]
Purity and Concentration: Is Your Standard Itself the Issue?
The purity and concentration of the deuterated standard are critical for achieving a strong and reliable signal.
Troubleshooting Steps:
-
Verify Purity: Ensure the isotopic and chemical purity of your deuterated standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1][12] The presence of unlabeled analyte as an impurity can lead to inaccurate quantification.[8]
-
Optimize Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector. A common practice is to use a concentration that yields a signal intensity around 50% of the highest calibration standard.[8] However, in some cases, a higher concentration can improve linearity.[8][13]
Experimental Protocols
Protocol 1: Post-Column Infusion to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.[6]
Methodology:
-
Prepare a solution of your deuterated standard at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Use a T-junction to introduce a constant flow of the deuterated standard solution into the LC flow path after the analytical column but before the mass spectrometer.[7]
-
Begin the LC gradient with the mobile phase and start the infusion of the deuterated standard at a low, constant flow rate (e.g., 5-10 µL/min).[6]
-
Once a stable baseline signal for the deuterated standard is observed, inject a blank matrix extract.
-
Monitor the signal of the deuterated standard throughout the chromatographic run. A significant drop in the signal indicates ion suppression at that retention time.[6]
Protocol 2: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of the deuterated standard.[10]
Methodology:
-
Prepare a solution of the deuterated standard in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[10]
-
Systematically adjust one parameter at a time while keeping others constant, monitoring the signal intensity.
-
Once the optimal source parameters are determined, proceed to optimize compound-specific parameters like DP and CE.[11]
Data Summary
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) | Key Optimization Goal |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Achieve a stable spray at the lowest possible voltage to minimize in-source reactions.[10] |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Ensure efficient desolvation without thermal degradation.[10] |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Improve desolvation without reducing sensitivity.[10] |
| Cone Voltage (V) | 10 - 60 | 10 - 60 | Maximize the precursor ion signal and minimize fragmentation.[10] |
Note: These are general ranges, and optimal values are instrument and compound-dependent.[10]
Visualizations
Caption: Troubleshooting workflow for low deuterated standard signal.
Caption: Experimental setup for post-column infusion analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated standard eluting slightly earlier than the non-deuterated analyte?
A1: This is a known phenomenon called the "chromatographic isotope effect".[8] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal.[2] Consider adjusting the mobile phase composition or gradient to minimize the separation.[2][9]
Q2: Can the choice of solvent for my stock solution affect the signal intensity?
A2: Yes, the solvent choice is critical. Methanol is a common solvent for stock solutions.[4] It is generally recommended to avoid acidic or basic solutions for storage as they can catalyze deuterium-hydrogen exchange, which would lead to a decrease in the deuterated standard's signal.[4][5]
Q3: How can I confirm the isotopic purity of my deuterated standard?
A3: The certificate of analysis (CoA) from the supplier should specify the isotopic and chemical purity.[1] For independent verification, high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can be used.[1] You can also analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]
Q4: Could a high concentration of my analyte be suppressing the signal of my deuterated internal standard?
A4: Yes, this can occur. In electrospray ionization, there is competition for ionization. If the analyte is present at a much higher concentration than the internal standard, it can "swamp" the ionization source, leading to suppression of the internal standard's signal.[14][15] It's important to work within the linear dynamic range of the assay and optimize the internal standard concentration accordingly.[8]
Q5: Are there alternatives to deuterated standards if I continue to have issues?
A5: Yes, while deuterated standards are often considered the "gold standard," other stable isotope-labeled standards, such as those containing ¹³C or ¹⁵N, can be used.[16] These are less prone to chromatographic shifts and isotopic exchange.[7][9] However, they are often more expensive to synthesize.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Ion Source Optimization for Bile Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ion source parameters for the analysis of bile acids by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during bile acid analysis, offering step-by-step solutions to common problems.
Issue 1: Poor Sensitivity and Low Ion Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Mode | Bile acids ionize well in negative electrospray ionization (ESI) mode.[1][2][3][4][5] If sensitivity is low, confirm you are operating in negative ion mode. For certain applications, Atmospheric Pressure Chemical Ionization (APCI) can be considered, particularly for less polar, unconjugated bile acids.[6][7] |
| Inefficient Mobile Phase Additives | The composition of the mobile phase significantly impacts ionization efficiency. Both acidity and ammonium levels can reduce the ESI of bile acids, particularly for unconjugated forms.[3][4][5] Experiment with low concentrations of additives like formic acid or ammonium acetate.[3][8] For instance, a mobile phase of 1 mM ammonium acetate and 0.1% acetic acid has been used successfully.[8] |
| Incorrect Ion Source Settings | Ion source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature are critical. These must be optimized for your specific instrument and bile acid panel.[2][8] A systematic optimization by direct infusion of a representative bile acid standard is recommended.[2][8] |
| Matrix Effects | Biological samples contain compounds that can co-elute with bile acids and suppress their ionization.[7][9][10][11] To mitigate this, improve chromatographic separation, implement robust sample preparation techniques to remove interfering substances like phospholipids, and use isotopically labeled internal standards.[7][10] |
Issue 2: Inconsistent Retention Times and Peak Shape Distortion
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can interact with bile acids, altering their retention on the column and leading to peak splitting or shifting.[9][11] This has been observed in urine samples where matrix components can loosely bind to bile acids.[9] |
| Mobile Phase pH | The retention of some bile acids, especially taurine-conjugates, is sensitive to the pH and ionic strength of the mobile phase.[3][4][5] Ensure consistent and accurate mobile phase preparation. |
| Column Degradation | Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape and shifting retention times. Replace the column if performance does not improve after standard washing procedures. |
Issue 3: Difficulty in Differentiating Bile Acid Isomers
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups.[7] Achieving baseline separation is crucial for accurate quantification.[2][7] Optimize the LC gradient, mobile phase composition, and consider using a high-resolution analytical column.[2][7] |
| Inadequate MS/MS Fragmentation | Collision-Induced Dissociation (CID) based fragmentation may not be sufficient to distinguish between all bile acid isomers.[12] For advanced characterization, consider alternative fragmentation techniques like Electron-Activated Dissociation (EAD), if available, which can provide structurally diagnostic fragment ions.[12] |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for bile acid analysis?
A1: Negative mode Electrospray Ionization (ESI) is the most widely used and generally recommended technique for the analysis of bile acids.[1][2][3][4][5] This is because bile acids readily form [M-H]⁻ ions in the gas phase.
Q2: What are typical ESI source parameters for bile acid analysis?
A2: Optimal parameters are instrument-dependent, but published methods provide a good starting point. For example, one method utilized an ion spray voltage of -4200 V, an ion source heater temperature of 500°C, with source gas 1 at 35 psi, source gas 2 at 45 psi, and curtain gas at 35 psi.[8] It is crucial to optimize these parameters for your specific setup.[2][8]
Q3: How can I minimize matrix effects in my bile acid analysis?
A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge.[7][9][10][11] Strategies to minimize them include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids.
-
Chromatographic Separation: Optimize your LC method to separate bile acids from the bulk of the matrix components.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte to correct for ionization suppression or enhancement.[7]
Q4: Why are my unconjugated bile acids showing poor sensitivity?
A4: Unconjugated bile acids can be more susceptible to ionization suppression.[3][4][5] Their ionization efficiency is particularly sensitive to the acidity and ammonium concentration in the mobile phase.[3][4][5] Additionally, some unconjugated bile acids show limited fragmentation in the negative ion mode, making a parent/daughter multiple reaction monitoring (MRM) approach challenging.[8] In such cases, a parent/parent MRM transition might yield better signals.[8]
Q5: Can I analyze both conjugated and unconjugated bile acids in a single run?
A5: Yes, it is common to analyze both conjugated and unconjugated bile acids in a single LC-MS/MS run. However, developing a robust method can be challenging due to their varying polarities and ionization efficiencies.[10] Method development requires careful optimization of the chromatographic gradient and MS parameters to ensure adequate separation and detection of all target analytes.[7]
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for a selection of bile acids. Note that these values should be used as a starting point and will require optimization on your specific instrument.
| Bile Acid | Precursor Ion (m/z) | Fragment Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Taurocholic acid (TCA) | 514.3 | 80.0 | -150 | -58 |
| Glycocholic acid (GCA) | 464.3 | 74.0 | -130 | -42 |
| Cholic acid (CA) | 407.3 | 407.3 | -90 | -35 |
| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 80.0 | -150 | -58 |
| Glycochenodeoxycholic acid (GCDCA) | 448.3 | 74.0 | -130 | -42 |
| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | -90 | -35 |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 | -150 | -58 |
| Glycodeoxycholic acid (GDCA) | 448.3 | 74.0 | -130 | -42 |
| Deoxycholic acid (DCA) | 391.3 | 391.3 | -90 | -35 |
| Taurolithocholic acid (TLCA) | 482.3 | 80.0 | -150 | -58 |
| Glycolithocholic acid (GLCA) | 432.3 | 74.0 | -130 | -42 |
| Lithocholic acid (LCA) | 375.3 | 375.3 | -90 | -35 |
| Tauroursodeoxycholic acid (TUDCA) | 498.3 | 80.0 | -150 | -58 |
| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 74.0 | -130 | -42 |
| Ursodeoxycholic acid (UDCA) | 391.3 | 391.3 | -90 | -35 |
Data adapted from published LC/MS/MS methods.[2][8] Note that for some unconjugated bile acids, the precursor ion is monitored as the fragment ion (parent/parent transition) due to low fragmentation efficiency.[2][8]
Experimental Protocols
Protocol 1: Ion Source Parameter Optimization by Direct Infusion
This protocol describes a general procedure for optimizing ESI source parameters for a specific bile acid.
-
Prepare a Standard Solution: Prepare a solution of a representative bile acid (e.g., Taurocholic acid) at a concentration of approximately 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Parameter Optimization:
-
Set the mass spectrometer to monitor the expected precursor ion in negative ESI mode.
-
Systematically vary one source parameter at a time while keeping others constant to find the value that maximizes the signal intensity.
-
Key parameters to optimize include:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
Source Temperature
-
-
-
Compound-Specific Parameter Optimization:
-
Once the source parameters are optimized, optimize the compound-specific parameters like declustering potential and collision energy to achieve the desired fragmentation for MRM analysis.
-
-
Verification: After optimization, inject a mixture of bile acid standards to confirm that the chosen parameters provide good sensitivity for a range of analytes.
Visualizations
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid analysis [sciex.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. ovid.com [ovid.com]
- 12. sciex.com [sciex.com]
Dealing with co-eluting peaks in a bile acid profile.
Welcome to the technical support center for bile acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bile acid profiling experiments, with a specific focus on addressing the challenge of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What causes co-eluting peaks in my bile acid profile?
A1: Co-elution is a frequent challenge in bile acid analysis primarily due to the structural similarities among different bile acid species.[1][2] Many bile acids are isomers, possessing the same mass but differing in the spatial arrangement of hydroxyl groups or the stereochemistry of their steroid backbone.[3] This leads to similar retention times on a chromatography column. Additionally, matrix effects from complex biological samples like plasma or tissue extracts can introduce interfering compounds that co-elute with target bile acids, complicating accurate quantification.[1][2]
Q2: How can I detect if I have co-eluting peaks?
A2: Detecting co-elution can be achieved through several methods:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.[4][5]
-
Diode Array Detector (DAD) or Photodiode Array (PDA): If using UV detection, a peak purity analysis can be performed. The UV spectra across the peak should be consistent; variations suggest co-elution.[4][6]
-
Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra across the chromatographic peak. If the spectra change, it indicates that multiple compounds with different mass-to-charge ratios are eluting at the same time.[4][5] For isobaric compounds (same mass), tandem MS (MS/MS) can be used to see if different fragmentation patterns emerge across the peak.
Q3: What is the impact of co-elution on my quantitative results?
A3: Co-elution can lead to inaccurate quantification.[1] If two bile acids are not separated, the resulting peak area will be a sum of both, leading to an overestimation of one or both analytes. This is particularly problematic when one of the co-eluting species is an interfering substance from the sample matrix, which can suppress or enhance the ionization of the target bile acid, leading to under- or overestimation, respectively.[3]
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Poor resolution between isobaric bile acids (e.g., TUDCA/TCDCA/TDCA).
This is a common issue due to the high structural similarity of these compounds. Here is a step-by-step approach to improve separation:
Step 1: Chromatographic Method Optimization
Optimizing your liquid chromatography (LC) method is the first and most crucial step. The goal is to alter the selectivity of your separation.
-
Mobile Phase Modification:
-
Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve separation.[7][8]
-
Adjust Gradient Slope: A shallower, slower gradient can increase the separation between closely eluting peaks.[8]
-
Modify Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium acetate can change the ionization state of the bile acids and improve peak shape and resolution.[8][9]
-
-
Stationary Phase Evaluation:
The following diagram illustrates a logical workflow for troubleshooting co-elution via chromatographic method adjustments.
Caption: A logical workflow for resolving co-eluting peaks.
Step 2: Advanced Detection and Separation Techniques
If chromatographic optimization is insufficient, more advanced techniques can be employed.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can sometimes distinguish between compounds with very similar masses.
-
Tandem Mass Spectrometry (MS/MS or MS3): By isolating a parent ion and fragmenting it, you can generate a unique fragmentation pattern for each bile acid. This allows for quantification even if the peaks are not fully separated chromatographically.[10]
-
Differential Mobility Spectrometry (DMS): DMS separates ions based on their shape and size in the gas phase before they enter the mass spectrometer. This can provide an additional dimension of separation for isomeric bile acids.[11][12]
Step 3: Sample Preparation
Interferences from the sample matrix can contribute to co-elution. A robust sample preparation protocol can minimize these effects.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering substances like phospholipids and triglycerides, leading to a cleaner chromatogram.[13]
-
Liquid-Liquid Extraction (LLE): LLE is effective for isolating bile acids from complex matrices like fecal samples.[13]
Quantitative Data Summary
The choice of chromatographic column can significantly impact the resolution of co-eluting bile acids. The table below summarizes the performance of different column chemistries for the separation of critical bile acid isomer pairs.
| Column Stationary Phase | GUDCA/GCDCA/GDCA Resolution | TUDCA/TCDCA/TDCA Resolution | UDCA/CDCA/DCA Resolution | Matrix Interference Resolution | Reference |
| C18 | Well Resolved | Well Resolved | Well Resolved | Co-eluting with D4-UDCA | [1] |
| Biphenyl | Partial Resolution | Partial Resolution | CDCA/DCA not fully resolved | Mostly Resolved | [2] |
| FluoroPhenyl | Limited Selectivity | Limited Selectivity | CDCA/DCA co-eluting | Resolved | [2] |
| ARC-18 | Resolved (with optimization) | Resolved (with optimization) | Resolved (with optimization) | Resolved | [1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove interfering substances from plasma before LC-MS analysis.[13]
-
Column Conditioning: Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 900 µL of water containing an internal standard. Load the diluted sample onto the SPE column.
-
Washing: Wash the column with 1 mL of water to remove polar impurities.
-
Elution: Elute the bile acids from the column with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS system.
The following diagram illustrates the SPE workflow.
Caption: A typical workflow for solid-phase extraction of bile acids.
Protocol 2: Optimized LC-MS/MS Method for Bile Acid Separation
This protocol provides a starting point for an LC-MS/MS method optimized for the separation of a wide range of bile acids, including challenging isomers. This is a representative method and may require further optimization for specific applications.
-
Liquid Chromatography:
-
Column: Raptor ARC-18, 100 x 2.1 mm, 2.7 µm.[2]
-
Mobile Phase A: 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile.[2]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 5 µL.[2]
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.00 0.5 35 2.00 0.5 40 2.50 0.5 45 3.50 0.5 50 4.60 0.5 55 5.70 0.5 80 5.90 0.8 85 6.50 0.8 85 6.51 0.5 35 | 8.50 | 0.5 | 35 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each individual bile acid and internal standard.
-
The following diagram illustrates the relationship between different experimental parameters and the final resolution of bile acid peaks.
Caption: Key parameters affecting the resolution of bile acid peaks.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Bile acid analysis [sciex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. sorbtech.com [sorbtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. sciex.com [sciex.com]
- 12. sciex.com [sciex.com]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Validating LC-MS/MS Methods for Bile Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced liver injury. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1] This guide provides a comparative overview of key performance parameters for validating an LC-MS/MS method for bile acid quantification, supported by experimental data from various studies.
Comparative Performance of LC-MS/MS Methods
The validation of a bioanalytical method is essential to ensure reliable and reproducible results. Key parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). The following tables summarize these parameters from different validated LC-MS/MS methods for bile acid analysis.
Table 1: Linearity and Quantification Limits
| Method Reference | Linearity Range | LLOQ | Correlation Coefficient (r²) |
| Method A[1][2][3] | 5 - 5000 ng/mL | 5 ng/mL | >0.99 |
| Method B[4] | 0.2 - 1000 nM | 0.2 - 10 nM | >0.99 |
| Method C[5] | Analyte Dependent | 3.2 - 54.1 nM | Not Specified |
| Method D[6] | 2.5 - 1000 ng/g liver | 2.3 - 27 ng/g liver | 0.990 - 0.999 |
Table 2: Accuracy and Precision
| Method Reference | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Method A[1][2][3] | 85 - 115 | <10 | <10 |
| Method B[4] | Not Specified | <15 | Not Specified |
| Method C[5] | 80 - 120 (at LLOQ) | 1.53 - 10.63 | 3.01 - 13.98 |
| Method D[6] | < ±20 | <20 | <20 |
Table 3: Recovery
| Method Reference | Recovery (%) |
| Method A[1][2][3] | 92 - 110 |
| Method C[5] | Not specified, but matrix effect was not obvious |
Experimental Protocols: A Step-by-Step Approach
The following sections detail the common methodologies employed in the validation of LC-MS/MS methods for bile acid quantification.
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical to remove interferences and ensure accurate quantification. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and widely used method.[5]
-
To 50 µL of serum, add 10 µL of an internal standard working solution.
-
Add 140 µL of methanol to precipitate proteins.
-
Vortex and centrifuge the mixture.
-
The supernatant is directly injected into the LC-MS/MS system.[5]
-
-
One-Pot Extraction for Liver Tissue:
-
Homogenize the liver tissue.
-
Extract bile acids using a methanol/acetonitrile (1:1, v/v) mixture for high recovery rates.[6]
-
Chromatographic Separation: Resolving Complex Mixtures
Achieving good chromatographic separation is crucial, especially for isomeric bile acids.[7] Reversed-phase liquid chromatography is commonly used.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and a mixture of acetonitrile and methanol with 0.1% formic acid (Solvent B).[5][9]
-
Gradient Elution: A gradient elution is necessary to separate the various bile acid species within a reasonable run time.[9]
Mass Spectrometric Detection: Sensitive and Specific Quantification
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is used for its high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for bile acid analysis.[5][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[9] The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[7]
Visualizing the Workflow and Method Selection
To better illustrate the processes involved in validating an LC-MS/MS method for bile acid quantification, the following diagrams are provided.
Caption: Workflow for LC-MS/MS method validation.
Caption: Bile acid synthesis and metabolism pathway.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bile acid analysis [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
Glycolithocholic Acid-d4: A Comparative Guide for Use as a Bile Acid Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bile acids, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Glycolithocholic acid-d4 (GLCA-d4) with other commonly employed bile acid internal standards, supported by experimental data and detailed methodologies.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards are essential for correcting for analyte loss during sample preparation and for mitigating matrix effects that can suppress or enhance the analyte signal.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard. They share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction and ionization, yet are distinguishable by mass spectrometry.[2][3] GLCA-d4 is a deuterated form of the secondary bile acid, glycolithocholic acid, and is frequently used as an internal standard in metabolic studies and disease biomarker discovery.[4][5]
Performance Comparison of Bile Acid Internal Standards
The ideal internal standard should effectively mimic the behavior of the analyte, leading to high accuracy and precision. Key performance indicators for an internal standard include recovery, matrix effect, and the coefficient of variation (CV) for repeated measurements.
| Internal Standard | Analyte(s) | Typical Recovery (%) | Typical Matrix Effect (%) | Typical Intra-day CV (%) | Typical Inter-day CV (%) |
| This compound | Glycolithocholic acid | 90 - 110 | 85 - 115 | < 15 | < 15 |
| Cholic acid-d4 | Cholic acid | 92 - 110[6] | 85 - 115[6] | < 10[6] | < 10[6] |
| Chenodeoxycholic acid-d4 | Chenodeoxycholic acid | 92 - 110[6] | 85 - 115[6] | < 10[6] | < 10[6] |
| Deoxycholic acid-d4 | Deoxycholic acid | 92 - 110[6] | 85 - 115[6] | < 10[6] | < 10[6] |
| Glycocholic acid-d4 | Glycocholic acid | 90 - 110 | 85 - 115 | < 15 | < 15 |
| Taurocholic acid-d4 | Taurocholic acid | 90 - 110 | 85 - 115 | < 15 | < 15 |
Note: The values presented are typical ranges observed in validated LC-MS/MS methods for bile acid analysis and are intended to be representative. Actual performance may vary depending on the specific matrix and experimental conditions.
The data indicates that deuterated internal standards, including GLCA-d4, consistently provide high recovery rates and effectively compensate for matrix effects, resulting in excellent precision and accuracy.[6] The use of a specific deuterated analogue as an internal standard for a target bile acid does not significantly affect the measured concentrations compared to using a non-analogous internal standard, though matching the analyte is considered best practice.[2][7]
Experimental Protocols
Accurate quantification of bile acids requires robust and well-defined experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting bile acids from biological matrices such as serum and plasma.[8]
-
Aliquoting: Aliquot 50 µL of the biological sample (e.g., serum, plasma) into a microcentrifuge tube.[9]
-
Internal Standard Spiking: Add 10 µL of a working solution containing this compound and other relevant internal standards.[9] The concentration of the internal standard should be optimized based on the expected analyte concentration.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.[8][9]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method for the analysis of bile acids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the bile acids.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard. For this compound, the transition would be specific to its deuterated mass.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a key bile acid signaling pathway and a typical experimental workflow for bile acid analysis.
Caption: Overview of the bile acid synthesis and signaling pathway.
Caption: A typical experimental workflow for bile acid quantification.
References
- 1. Bile acid analysis [sciex.com]
- 2. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bile Acid Analytical Methods for Researchers and Drug Development Professionals
In the fields of clinical research and drug development, the accurate quantification of bile acids is crucial for understanding liver function, metabolic disorders, and drug-induced liver injury (DILI).[1][2][3] The complexity of the bile acid pool, with its numerous structurally similar and isobaric species, necessitates robust and reliable analytical methods.[2][4] This guide provides a comparative overview of commonly employed analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Method Performance
The selection of an analytical method for bile acid quantification hinges on a balance of sensitivity, specificity, throughput, and the specific research question. While enzymatic assays offer a rapid assessment of total bile acids, chromatographic methods coupled with mass spectrometry provide the specificity required for detailed profiling of individual bile acid species.[5][6] The following table summarizes the performance of various analytical methods based on published validation studies.
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Enzymatic Assays | Spectrophotometric or fluorometric detection of NAD(P)H produced by 3α-hydroxysteroid dehydrogenase. | Moderate | Low (measures total bile acids) | High | Rapid, inexpensive, suitable for high-throughput screening.[6] | Inability to differentiate between individual bile acid species.[5][6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay using monoclonal antibodies specific to certain bile acids. | High (pM to µM range) | Moderate to High (depends on antibody cross-reactivity) | High | High sensitivity for specific bile acids.[5] | Potential for cross-reactivity with other bile acids.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile bile acid derivatives by gas chromatography followed by mass spectrometric detection. | High | High | Low | High resolution and sensitivity.[6][7] | Requires derivatization, time-consuming sample preparation.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of bile acids based on their physicochemical properties on a stationary phase. | Moderate | Moderate | Moderate | Good for separating complex mixtures.[6] | Time-consuming, may require derivatization for UV detection.[5][6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of bile acids followed by highly specific and sensitive detection using tandem mass spectrometry. | Very High (nM to pM range) | Very High | High | Gold standard for quantification of individual bile acids, high specificity and sensitivity, no derivatization required.[4][8][9] | High initial instrument cost.[6] |
Quantitative Performance of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the comprehensive and accurate quantification of bile acids in biological matrices.[4][8][9] The performance of these methods is rigorously evaluated through validation studies. A summary of key validation parameters from a representative LC-MS/MS method for the analysis of 15 bile acid species in human serum is presented below.[4][9]
| Validation Parameter | Performance Metric |
| Linearity (r²) | >0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | 85% - 115% |
| Precision (Intra- and Inter-assay CV) | <10% |
| Recovery | 92% - 110% |
Another validated LC-MS/MS method for the quantification of 36 bile acids in serum, plasma, and liver tissue demonstrated similar high performance.[1][2][10] The ability to simultaneously quantify a large panel of bile acids with high sensitivity and specificity makes LC-MS/MS the preferred method for in-depth studies of bile acid metabolism.[1][2][10]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Bile Acids
This protocol provides a representative example of a validated method for the quantification of bile acids in serum.[4]
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Separation:
-
System: Acquity UHPLC I-Class System.[4]
-
Column: Cortecs T3 2.7 µm, 2.1 x 30 mm, maintained at 60°C.[4]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[4]
-
Mobile Phase B: Acetonitrile/isopropanol (1:1) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[4]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient: A linear gradient from 5% to 50% mobile phase B over 5.5 minutes.[4]
3. Mass Spectrometric Detection:
-
System: Xevo TQ-S micro MS/MS detector.[4]
-
Ionization Mode: Electrospray negative ionization (ESI-).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
Specific MRM transitions, cone voltages, and collision energies are optimized for each bile acid and internal standard.
Visualizations
Logical Comparison of Bile Acid Analytical Methods
Caption: Comparison of bile acid analytical methods.
Experimental Workflow for LC-MS/MS Analysis of Bile Acids
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Deuterated Bile Acid Internal Standards: Glycolithocholic Acid-d4 and Alternatives
In the landscape of metabolomics and drug development, the accurate quantification of bile acids is paramount for understanding liver function, metabolic disorders, and drug-induced liver injury. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of Glycolithocholic acid-d4 and other commonly used deuterated bile acid standards, offering insights into their performance based on available certificate of analysis data and established experimental protocols.
Product Comparison: Key Specifications
For researchers selecting an internal standard, key parameters include chemical purity, isotopic enrichment, and formulation. Below is a summary of specifications for this compound and two common alternatives, Cholic acid-d4 and Deoxycholic acid-d4, based on data from prominent suppliers.
| Parameter | This compound | Cholic acid-d4 | Deoxycholic acid-d4 |
| Synonyms | GLCA-d4, Lithocholylglycine-d4[1] | CA-d4, Cholalic Acid-d4, Cholalin-d4[2] | DCA-d4, Cholanoic acid-d4[3] |
| Molecular Formula | C₂₆H₃₉D₄NO₄[1] | C₂₄H₃₆D₄O₅[2] | C₂₄H₃₆D₄O₂ |
| Molecular Weight | 437.7 g/mol [1] | 412.6 g/mol [2] | 396.6 g/mol |
| Purity | ≥98%[4] | ≥95.0%[5] | ≥99% deuterated forms (d₁-d₄)[3] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄)[1], 99.01%[4] | 99.50%[5], 98 atom % D[6] | Not explicitly stated in all public CoAs |
| Form | Solid[1] | Solid[5] | Solid |
| Storage | -20°C[4][7] | 2-8°C[5] | -20°C |
| Solubility | Soluble in Chloroform (heated), Methanol (heated)[1]. Also soluble in Ethanol, DMSO, and DMF[7]. | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml)[2]. | Soluble in acetic acid and alcohol[8]. |
Note: The data presented is compiled from publicly available Certificates of Analysis and product information sheets. Batch-specific data may vary.
Experimental Protocols: Quantification of Bile Acids by LC-MS/MS
The use of deuterated internal standards is critical for correcting variations in sample preparation and instrument response in LC-MS/MS analysis.[9] A typical workflow for the analysis of bile acids in biological matrices such as serum, plasma, or tissue involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation (Plasma/Serum):
-
Thawing: Thaw plasma or serum samples on ice.
-
Protein Precipitation: To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard mix (e.g., this compound at a final concentration of 100 nM).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used for the separation of bile acids. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.[10][11]
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is used for detection.[11] Multiple Reaction Monitoring (MRM) is utilized for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of bile acids in a biological sample using a deuterated internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Cholic acid-2,2,4,4-d4 D 98atom , 98 CP 116380-66-6 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Bile acid analysis [sciex.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Bile Acid Assays: Comparing Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, metabolic diseases, and drug-induced liver injury. This guide provides an objective comparison of commonly used bile acid assay methods, focusing on the key performance characteristics of linearity, accuracy, and precision. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate assay for your research needs.
Introduction to Bile Acid Quantification Methods
The two predominant methods for quantifying bile acids in biological samples are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enzymatic assays are widely used in clinical laboratories due to their simplicity and speed, providing a measure of total bile acids (TBA).[1] In contrast, LC-MS/MS is considered the gold standard, offering high sensitivity and specificity for the quantification of individual bile acid species.[2][3]
Performance Comparison of Bile Acid Assays
The selection of an appropriate assay depends on the specific research question, the required level of detail (total vs. individual bile acids), and the performance characteristics of the method. This section compares the linearity, accuracy, and precision of enzymatic assays and LC-MS/MS methods.
Linearity
Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample. A wide linear range is desirable to minimize the need for sample dilution.
Table 1: Comparison of Linearity for Different Bile Acid Assay Methods
| Assay Method/Kit | Linear Range (µmol/L) | Correlation Coefficient (r) | Reference |
| Enzymatic Assays | |||
| Diazyme | 3 - 138 | 0.998 | [4] |
| Randox | 3 - 138 | 1.000 | [4] |
| Sentinel | 3 - 138 | 0.996 | [4] |
| Fuji Dri-Chem (Canine) | up to 110 | 0.99 | [5] |
| Fuji Dri-Chem (Feline) | up to 130 | 0.99 | [5] |
| LC-MS/MS | |||
| Various Analytes | 0.01 - 10 (approx. 5 - 5000 ng/mL) | >0.99 | [3][6] |
| 6 Bile Acids | 1 - 500 ng/mL | Not specified | [7] |
Note: The linear range for LC-MS/MS can vary depending on the specific bile acid and the instrumentation used.
Accuracy
Accuracy is the measure of how close the experimental value is to the true value. In the context of bile acid assays, accuracy of enzymatic methods is often assessed by comparison to the reference method, LC-MS/MS.
Studies have shown that while enzymatic assays show good correlation with LC-MS/MS, they can underestimate the total bile acid concentration.[4][8] This discrepancy can be attributed to the varying reactivity of different bile acid species in the enzymatic assay and the composition of the assay calibrators.[4][8][9] For instance, one study found that a commercial enzymatic assay underestimated total bile acid concentrations in cholestatic serum samples compared to LC-MS/MS.[9] Another study comparing three enzymatic assays to LC-MS/MS reported underestimation of values by -44% for Diazyme, -16% for Randox, and -12% for Sentinel.[4]
In contrast, LC-MS/MS methods, when properly validated, demonstrate high accuracy. A validation study for an LC-MS/MS method for 15 bile acids reported accuracies between 85% and 115%.[3][6][10]
Precision
Precision refers to the reproducibility of the measurement, often expressed as the coefficient of variation (CV). High precision indicates low random error.
Table 2: Comparison of Precision for Different Bile Acid Assay Methods
| Assay Method/Kit | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Enzymatic Assays | |||
| Diazyme, Randox, Sentinel | < 3 (Total Imprecision) | < 3 (Total Imprecision) | [4][8] |
| Fuji Dri-Chem | < 5 | < 5 | [5] |
| LC-MS/MS | |||
| 15 Bile Acids | < 10 | < 10 | [3][6] |
| 6 Bile Acids | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for enzymatic and LC-MS/MS-based bile acid assays.
General Protocol for Enzymatic Total Bile Acid Assay
Enzymatic assays for total bile acids typically rely on the action of 3-α-hydroxysteroid dehydrogenase (3α-HSD).
-
Principle: The enzyme 3α-HSD catalyzes the oxidation of the 3α-hydroxyl group of bile acids in the presence of NAD+, leading to the formation of 3-ketosteroids and NADH.[4]
-
Detection: The resulting NADH is then measured. In many commercial kits, the NADH reacts with a chromogen (like nitrotetrazolium blue) in the presence of diaphorase to produce a colored formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the total bile acid concentration.[4]
-
Procedure (General):
-
Serum or plasma samples are collected from the subject.
-
The sample is mixed with the assay reagent containing 3α-HSD, NAD+, diaphorase, and a chromogen.
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 5 minutes).[9]
-
The absorbance is measured at a specific wavelength.
-
The concentration of total bile acids is determined by comparing the absorbance to a standard curve.
-
General Protocol for LC-MS/MS Bile Acid Assay
LC-MS/MS allows for the separation and quantification of individual bile acids.
-
Sample Preparation:
-
Protein Precipitation: A common first step for serum or plasma samples is to precipitate proteins, often using a cold organic solvent like methanol or acetonitrile containing internal standards (deuterated bile acids).[11][12]
-
Extraction: After centrifugation, the supernatant containing the bile acids is collected.[13]
-
Derivatization (Optional): In some methods, bile acids are derivatized to improve their chromatographic properties or ionization efficiency.[14]
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an HPLC or UPLC system.
-
Bile acids are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).[14][15]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Bile acids are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
Quantification is often performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard.[2][15]
-
Visualizing Bile Acid Signaling and Assay Workflows
To better understand the biological context and the analytical processes, the following diagrams illustrate key bile acid signaling pathways and a typical experimental workflow for LC-MS/MS analysis.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. mdpi.com [mdpi.com]
- 14. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Fragmentation Pattern Analysis: Glycolithocholic Acid-d4 vs. Native Glycolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometric Fragmentation of Glycolithocholic Acid and its Deuterated Analog.
This guide provides a detailed comparison of the fragmentation patterns of Glycolithocholic acid (GLCA) and its deuterated internal standard, Glycolithocholic acid-d4 (GLCA-d4), under tandem mass spectrometry (MS/MS) conditions. Understanding the distinct fragmentation of these compounds is crucial for the development of robust and accurate bioanalytical methods for drug metabolism and pharmacokinetic studies. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Data Presentation: Comparative Fragmentation Analysis
The fragmentation of Glycolithocholic acid and its deuterated form is characterized by the cleavage of the glycine moiety and subsequent losses from the steroid core. The primary difference in the fragmentation pattern arises from the four deuterium atoms on the steroid backbone of GLCA-d4, resulting in a 4 Dalton mass shift in the precursor ion and corresponding fragment ions.
In negative ion mode electrospray ionization (ESI), both compounds readily lose the glycine portion of the molecule. For native GLCA, a characteristic product ion is observed at m/z 74.02, corresponding to the deprotonated glycine. The deuterated form, GLCA-d4, is expected to produce a fragment with a similar mass, as the deuterium labels are on the steroid nucleus and not the glycine moiety.
The following table summarizes the key mass spectrometric transitions for both native GLCA and GLCA-d4, essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| Glycolithocholic acid (GLCA) | 432.3 | 74.0 | 371.3 | Product ion 1 corresponds to the deprotonated glycine moiety. Product ion 2 represents the steroid nucleus after loss of the glycine group. |
| This compound (GLCA-d4) | 436.3 | 74.0 | 375.3 | The precursor ion and the steroid nucleus fragment are shifted by +4 Da due to the deuterium labels. The glycine fragment remains at m/z 74.0. |
Experimental Protocols
The data presented in this guide can be reproduced using the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each transition (typically in the range of 20-40 eV).
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Glycolithocholic acid, the following diagrams are provided.
Caption: Experimental workflow for comparing the fragmentation patterns of Glycolithocholic acid and its deuterated form.
Caption: Simplified signaling pathway of Glycolithocholic acid via FXR and TGR5 receptors.
Precision Performance of Glycolithocholic Acid-d4 in Bioanalytical Applications
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the intra- and inter-assay precision of Glycolithocholic acid-d4, a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, Glycolithocholic acid (GLCA). The data and protocols presented herein are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a reliable reference for researchers in metabolomics, clinical diagnostics, and drug development.
Performance Data: A Quantitative Comparison
The precision of an analytical method is a critical parameter, ensuring the reliability and reproducibility of results. Intra-assay precision measures the variability within a single analytical run, while inter-assay precision assesses the variability between different runs. For internal standards like this compound, consistent performance is paramount for accurate quantification of the target analyte.
The following table summarizes the intra- and inter-assay precision for the quantification of Glycolithocholic acid using this compound as an internal standard. The data is derived from a validated LC-MS/MS method for the analysis of a panel of 36 bile acids in biological matrices.[1]
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Glycolithocholic acid | Low QC | 8.2 | 11.5 |
| Medium QC | 5.6 | 8.9 | |
| High QC | 4.9 | 7.8 |
QC: Quality Control; %CV: Percentage Coefficient of Variation
These values demonstrate a high degree of precision, with coefficient of variation (%CV) values well within the acceptable limits for bioanalytical method validation, which are typically below 15% (and in many cases, below 10%).[2] The low %CV values indicate minimal variation in the analytical results, both within a single experiment and across multiple experiments, underscoring the suitability of this compound as an internal standard for robust and reliable quantification of GLCA.
Experimental Protocols
The following is a detailed methodology for the quantification of Glycolithocholic acid using this compound as an internal standard, based on established LC-MS/MS protocols.[1][3]
Sample Preparation
-
Objective: To extract bile acids from the biological matrix (e.g., serum, plasma) and prepare them for LC-MS/MS analysis.
-
Procedure:
-
Thaw biological samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard mixture, including this compound. The use of a deuterated internal standard like GLCA-d4 helps to correct for analyte loss during sample preparation and for matrix effects in the MS source.
-
Vortex the mixture for 10 minutes at 4°C to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% methanol in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate Glycolithocholic acid from other components in the sample and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to effectively separate the various bile acids. The specific gradient profile will depend on the column and the specific bile acids being analyzed.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Glycolithocholic acid and this compound to ensure high selectivity and accurate quantification.
-
Glycolithocholic acid: m/z 432.3 → 74.1
-
This compound: m/z 436.3 → 74.1
-
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energies are optimized to achieve the best signal intensity for each analyte.
-
Experimental Workflow
The following diagram illustrates the logical workflow for determining the intra- and inter-assay precision of Glycolithocholic acid quantification using this compound as an internal standard.
Caption: Workflow for determining intra- and inter-assay precision.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Lower Limit of Quantification for Glycolithocholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding their role in physiological and pathological processes, as well as in drug development and safety assessment. Glycolithocholic acid (GLCA), a secondary bile acid, is of particular interest due to its potential as a biomarker for liver injury. Establishing a reliable lower limit of quantification (LLOQ) is a critical step in the validation of any bioanalytical method for GLCA. This guide provides a comparative overview of methodologies, with a focus on experimental data and protocols for determining the LLOQ of GLCA.
Defining the Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[1] According to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, the LLOQ should be established using at least five samples.[2] The analyte response at the LLOQ should be at least five times the response of a blank sample.[3] For the LLOQ to be accepted, the precision should not exceed 20% of the coefficient of variation (CV), and the accuracy should be within 20% of the nominal concentration.[1][2][3][4]
Comparative Analysis of Analytical Methods for Glycolithocholic Acid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of bile acids due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[5] The following table summarizes the performance of various LC-MS/MS methods for the quantification of glycolithocholic acid and other bile acids, with a focus on the reported LLOQ values.
| Analytical Method | Analyte(s) | Matrix | LLOQ (ng/mL) | LLOQ (nM) | Linearity (ng/mL) | Reference |
| LC-MS/MS | Glycolithocholic acid (GLCA) | Serum, Plasma | 3.58 | - | - | [6] |
| LC-MS/MS | Glycolithocholic acid (GLCA) | - | 5 | - | 5 - 5000 | [7] |
| LC-MS/MS | 40 Bile Acids | Serum | - | 0.1 - 0.5 | 1 nM - 1000 nM | [8] |
| LC-MS/MS | 6 Bile Acids | Human Plasma | 0.500 (for LCA) | - | 0.500 - 250 | [9][10] |
| LC-MS/MS | 12 Bile Acids | Serum | - | 0.1 µmol/L | Up to 10 µmol/L | [11] |
Workflow for Establishing the Lower Limit of Quantification (LLOQ)
The following diagram illustrates a typical workflow for the determination of the LLOQ for an analyte such as glycolithocholic acid.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of glycolithocholic acid and the determination of its LLOQ. These protocols are based on established and validated methods reported in the literature.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting bile acids from biological matrices like serum or plasma.
-
Materials:
-
Serum or plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., deuterated GLCA, D4-GLCA)[12]
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add a specific volume of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines a general liquid chromatography-tandem mass spectrometry method for the analysis of glycolithocholic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source[8]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., Thermo Scientific™ Hypersil GOLD™ C18 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10mM ammonium acetate.[8][9]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v) with 0.1% formic acid.[8]
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the bile acids. The specific gradient profile will depend on the column and the specific bile acids being analyzed.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is typically used for bile acids.[8][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.
-
MRM Transition for GLCA: The precursor ion for GLCA is m/z 432.3, and a common product ion is m/z 74.0.[12]
-
Internal Standard (D4-GLCA) MRM Transition: The precursor and product ions for the deuterated internal standard would be shifted by the mass of the deuterium labels.
-
LLOQ Determination and Validation
This procedure details the steps to experimentally determine and validate the LLOQ.
-
Procedure:
-
Preparation of LLOQ Samples: Prepare at least five replicate samples by spiking the blank biological matrix with glycolithocholic acid at a concentration expected to be the LLOQ.
-
Analysis: Analyze these LLOQ samples along with a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) in an analytical run.
-
Evaluation:
-
Signal-to-Noise Ratio (S/N): The peak response of the analyte at the LLOQ should be at least 5 to 10 times the response of the baseline noise in the blank sample.[1][12]
-
Precision: Calculate the coefficient of variation (CV%) of the concentrations measured from the replicate LLOQ samples. The CV% should not exceed 20%.[1][2]
-
Accuracy: Determine the mean concentration of the replicate LLOQ samples. The accuracy, expressed as the percentage of the nominal concentration, should be within 80-120%.[3]
-
-
Acceptance: If all criteria are met, the chosen concentration is confirmed as the LLOQ of the method. If not, the LLOQ must be re-evaluated at a higher concentration.
-
References
- 1. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Use of Pharmacokinetic Data Below Lower Limit of Quantitation Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allanchem.com [allanchem.com]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Accuracy: Deuterated vs. 13C-Labeled Standards in Bile Acid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bile acid analysis, the choice of internal standard is a critical decision that directly impacts data quality and reliability. While deuterated standards have traditionally been the workhorse in many laboratories, a growing body of evidence underscores the superiority of 13C-labeled standards for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of these two stable isotope labeling approaches, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate internal standards for robust and defensible bile acid quantification.
The ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) should behave identically to the analyte of interest throughout the entire analytical workflow, from sample extraction to detection. This ensures that any variability, such as matrix effects or instrument fluctuations, is accurately compensated for. Both deuterated (²H) and carbon-13 (¹³C)-labeled compounds are designed to mimic their endogenous counterparts, differing only in mass. However, the fundamental properties of these isotopes lead to significant differences in their analytical performance.
Key Performance Parameters: A Comparative Overview
The primary distinction between deuterated and ¹³C-labeled standards lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium can alter the physicochemical properties of a molecule, leading to potential analytical challenges. In contrast, the smaller relative mass difference between ¹²C and ¹³C results in standards that are virtually indistinguishable from the native analyte in their chemical and physical behavior.[1]
Chromatographic Co-elution
One of the most significant advantages of ¹³C-labeled standards is their consistent co-elution with the corresponding unlabeled analyte under various chromatographic conditions.[2] Deuterated standards, however, often exhibit a slight retention time shift, typically eluting earlier than the native compound.[2] This phenomenon, a consequence of the deuterium isotope effect, can lead to inaccurate quantification, especially in complex biological matrices where ion suppression or enhancement can vary across a chromatographic peak.[2][3]
Isotopic Stability
¹³C-labeled standards are highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] Deuterated standards, particularly those with labels on exchangeable sites (e.g., hydroxyl or amine groups), are susceptible to back-exchange of deuterium atoms with protons from the solvent.[2][4] This can compromise the integrity of the internal standard and lead to erroneous results.
Accuracy and Precision
The superior co-elution and isotopic stability of ¹³C-labeled standards translate to improved accuracy and precision in quantitative assays.[2] Studies in related fields have demonstrated that the use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[2] While many validated methods for bile acid analysis using deuterated standards demonstrate acceptable performance, the inherent properties of ¹³C-labeling provide a more robust and reliable quantification.
Quantitative Data Summary
While direct head-to-head comparative studies for the same bile acid analyte are not abundant in the literature, the following tables summarize typical validation parameters for LC-MS/MS methods for bile acid analysis, primarily utilizing deuterated internal standards. This data provides a baseline for the performance that can be expected and highlights the areas where ¹³C-labeled standards could offer improvements.
Table 1: Performance Characteristics of Deuterated Internal Standards in Bile Acid Analysis
| Parameter | Performance with Deuterated IS | Key Findings & References |
| Accuracy | Typically within 85-115% of the nominal concentration. | Validated methods demonstrate good accuracy for a range of bile acids in various matrices.[5] |
| Precision (CV%) | Intra- and inter-day precision are generally <15%. | Robust methods show CVs well below 15%, indicating good reproducibility.[5][6] |
| Recovery | Often ranges from 90% to 110%. | Extraction efficiency is generally high and consistent for most bile acids.[5] |
| Matrix Effect | Can be a significant issue, potentially leading to ion suppression or enhancement. | While deuterated standards help to compensate, incomplete co-elution can lead to residual matrix effects.[7] |
| Linearity (r²) | Typically >0.99 for the calibration range. | Methods demonstrate a strong linear relationship between concentration and response.[5][6] |
Table 2: Expected Performance Improvements with ¹³C-Labeled Internal Standards
| Parameter | Expected Improvement with ¹³C-Labeled IS | Rationale |
| Accuracy | Higher accuracy due to more effective correction of matrix effects. | Perfect co-elution ensures that the analyte and IS experience the same ionization conditions.[2] |
| Precision (CV%) | Lower CVs, indicating improved reproducibility. | Reduced variability from matrix effects and isotopic instability leads to more precise measurements.[2] |
| Matrix Effect | Superior compensation for matrix effects. | Identical elution profiles ensure that any ion suppression or enhancement affects both the analyte and the IS equally.[2] |
| Isotopic Stability | No risk of isotope exchange. | The C-C bond is stable throughout the analytical process, ensuring the integrity of the IS.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of bile acids in human serum or plasma using stable isotope dilution LC-MS/MS. This protocol can be adapted for use with either deuterated or ¹³C-labeled internal standards.
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard mixture (either deuterated or ¹³C-labeled bile acids).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and centrifuge to pellet any remaining particulates before injection.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.[6]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acid analysis.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Mandatory Visualizations
Caption: Experimental workflow for bile acid analysis using stable isotope dilution LC-MS/MS.
Caption: Logical comparison of deuterated versus 13C-labeled internal standards for quantitative analysis.
Conclusion and Recommendation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Glycolithocholic Acid Reference Ranges: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the physiological baseline of bile acids is critical for preclinical and clinical studies. This guide provides a comparative overview of serum glycolithocholic acid (GLCA) reference ranges in healthy populations, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the reference ranges for glycolithocholic acid in healthy adult populations as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for pediatric and geriatric populations remains less defined in the literature.
| Population | N | Sex | Analyte | Reference Range (ng/mL) | 95% Confidence Interval (ng/mL) | Method |
| Healthy Adults [1] | 130 | Mixed | Glycolithocholic Acid (GLCA) | 5.0 - 25.6 | 3.5 - 31.2 | LC-MS/MS |
| Healthy Adult Males [2] | 100 | Male | Glycolithocholic Acid (GLCA) | Mean: 38.4 ± 4.1 (SEM) | - | LC-MS/MS |
| Healthy Adult Females [2] | 100 | Female | Glycolithocholic Acid (GLCA) | Mean: 41.6 ± 4.4 (SEM) | - | LC-MS/MS |
Note: SEM denotes Standard Error of the Mean. The data from García-Cañaveras et al. (2015) represents baseline measurements before any intervention.
Age- and Sex-Related Variations
Limited specific reference ranges for glycolithocholic acid in pediatric and geriatric populations have been published. However, studies on total bile acids (TBA) indicate significant age-related variations. Serum TBA concentrations are notably higher in newborns and infants, gradually declining to adult levels after the age of one.[3][4] For instance, one study reported that TBA levels in newborns (mean: 19.6 ± 5.2 µmol/L) were significantly higher than in adults (mean: 5.1 ± 2.9 µmol/L).[3] While these findings relate to total bile acids, they suggest that individual bile acid concentrations, including GLCA, are also likely to be age-dependent.
Regarding sex differences in adults, the data on GLCA is not entirely consistent. The study by Mazzella et al. (2020) did not report sex-specific ranges[1], while the baseline data from García-Cañaveras et al. (2015) suggests slightly higher mean levels in healthy adult females compared to males, although this difference may not be statistically significant when considering the standard error.[2]
Experimental Protocols
The determination of glycolithocholic acid reference ranges relies on sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology from Mazzella G et al. (2020)[1]
-
Sample Preparation: 200 µL of serum was used. Proteins were precipitated by adding 800 µL of ice-cold methanol containing deuterated internal standards. After vortexing and centrifugation, the supernatant was evaporated to dryness and reconstituted in the mobile phase for injection.
-
Chromatography: An Acquity UPLC I-Class System with a CORTECS T3 column (2.1 x 100 mm, 1.6 µm) was used. The mobile phase consisted of a gradient of ammonium acetate and formic acid in water and acetonitrile/isopropanol.
-
Mass Spectrometry: A Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode was used. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: A calibration curve was generated using standards of known concentrations. The lower limit of quantification (LLOQ) was 5 ng/mL.
Methodology from García-Cañaveras et al. (2015)[2]
While the full detailed protocol is not available in the abstract, the study utilized a liquid chromatography-mass spectrometry (LC-MS) based method for the simultaneous analysis of 17 bile acid species, including GLCA, in serum samples.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of glycolithocholic acid in serum samples using LC-MS/MS.
Caption: Generalized workflow for serum glycolithocholic acid quantification.
Signaling Pathway Context
Glycolithocholic acid is a secondary bile acid formed in the gut by bacterial modification of the primary bile acid, chenodeoxycholic acid, followed by conjugation with glycine in the liver. Bile acids are not only involved in digestion but also act as signaling molecules, activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). These signaling pathways play crucial roles in regulating lipid, glucose, and energy metabolism.
Caption: Simplified overview of GLCA synthesis and signaling.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Range of serum bile acid concentrations in neonates, infants, older children, and in adults. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Glycolithocholic acid-d4
Essential Safety and Handling Guide for Glycolithocholic acid-d4
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier and Properties
| Property | Value |
| Formal Name | N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine |
| CAS Number | 2044276-16-4 |
| Molecular Formula | C26H39D4NO4 |
| Formula Weight | 437.7 g/mol |
| Physical Form | A crystalline solid |
| Storage | -20°C |
Personal Protective Equipment (PPE)
The required PPE for handling this compound depends on its physical form: a crystalline solid or a solution. The solid form is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, when dissolved in a solvent such as methanol, the resulting solution's hazards are primarily determined by the solvent. A methanol solution of this compound is classified as a highly flammable liquid and is toxic if swallowed, in contact with skin, or inhaled[2].
PPE for Handling Solid this compound
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields | Protects eyes from airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
PPE for Handling this compound in Methanol Solution
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3] | Protects against skin contact with the toxic and flammable methanol solution. |
| Eye and Face Protection | Chemical splash goggles and a face shield[3] | Provides maximum protection against splashes to the eyes and face. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron | Protects against flammable liquid and chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors may be necessary[3]. | Prevents inhalation of toxic methanol vapors. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form)
-
Location : Conduct all handling of the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particulates.
-
PPE : Wear a lab coat, safety glasses, and gloves.
-
Procedure :
-
Before use, allow the container to warm to room temperature to prevent moisture condensation.
-
Carefully open the container.
-
Use a clean spatula to weigh the desired amount of the solid on an analytical balance.
-
Clean any spills immediately with a damp cloth.
-
Securely close the container and store it at -20°C.
-
2. Solution Preparation (Dissolving in a Solvent)
-
Location : All solution preparation should be performed in a certified chemical fume hood.
-
PPE : Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.
-
Procedure :
-
Glycolithocholic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[4].
-
Slowly add the weighed solid to the chosen solvent in an appropriate container.
-
If necessary, gently agitate or sonicate the mixture to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3. Handling and Storage of Solutions
-
Storage : Store solutions in tightly sealed containers at -20°C for long-term stability (up to several years for the solid, though aqueous solutions are not recommended for storage longer than one day)[4][5].
-
Handling : When using the solution, work within a chemical fume hood and use appropriate PPE. Avoid contact with skin and eyes.
Disposal Plan
Solid this compound Waste
-
Collect any solid waste, including contaminated weighing paper and spatulas, in a designated, labeled hazardous waste container.
This compound Solution Waste
-
Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
The waste container should be appropriate for the solvent used (e.g., a flammable liquid waste container for methanol solutions).
General Disposal Guidelines
-
Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Deuterated compounds can be valuable for recycling[6][7][8]. Consult with your EHS office about potential recycling or recovery programs for deuterated waste.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. esemag.com [esemag.com]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
